EGFR-IN-147
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-9-7-12(18-13(16-9)14-8-15-18)17-10-3-5-11(19-2)6-4-10/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVXCEBZMMWMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the mechanism of action of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibators (TKIs), a critical class of targeted therapies in oncology. While specific data for a compound designated "EGFR-IN-147" is not publicly available, this document will detail the established principles of EGFR TKI function, utilizing data from well-characterized inhibitors to illustrate these concepts.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2/c-neu (ErbB-2), HER3 (ErbB-3), and HER4 (ErbB-4).[1][2] Upon binding of its specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-α (TGF-α), EGFR undergoes a conformational change that facilitates its dimerization with other EGFR monomers or heterodimerization with other ErbB family members.[1][3][4] This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[5][6]
These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream intracellular signaling pathways.[5][6] The two major signaling cascades initiated by EGFR activation are the RAS-RAF-MEK-ERK pathway, which primarily regulates gene expression and cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and apoptosis inhibition.[2][5] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[7]
Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
EGFR TKIs are small molecules that competitively inhibit the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[8] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
There are several generations of EGFR TKIs, each with different binding characteristics and specificities for various EGFR mutations.
-
First-Generation (Reversible) TKIs: These inhibitors, such as gefitinib and erlotinib, bind reversibly to the ATP-binding site of the EGFR kinase domain. They are most effective against tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[7]
-
Second-Generation (Irreversible) TKIs: This class of inhibitors, including afatinib and dacomitinib, form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[8] This irreversible binding provides a more sustained inhibition of EGFR signaling.
-
Third-Generation (Mutant-Selective) TKIs: These inhibitors, such as osimertinib, are designed to be highly selective for EGFR harboring the T790M "gatekeeper" resistance mutation, while having lower affinity for wild-type EGFR.[9] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation TKIs.
The binding of an EGFR TKI to the kinase domain prevents the phosphorylation of the receptor, thereby blocking the recruitment and activation of downstream signaling molecules. This leads to the downregulation of both the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.
References
- 1. Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The “Rotation Model” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study | PLOS One [journals.plos.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of a Novel Epidermal Growth Factor Receptor (EGFR) Inhibitor
Disclaimer: As of November 2025, "EGFR-IN-147" is not a publicly documented or known specific chemical entity. This guide, therefore, provides a representative and detailed technical overview of the synthesis, characterization, and biological evaluation of a novel, hypothetical small molecule EGFR inhibitor, based on established principles and methodologies in the field of drug discovery and development for this target class. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a crucial role in regulating cell proliferation, survival, migration, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for normal cellular function.[4][5]
Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[6] This aberrant signaling leads to uncontrolled cell growth and tumor progression, making EGFR a prime target for anticancer therapies.[6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been successfully developed and are a cornerstone of treatment for many EGFR-driven cancers.[3][7] This guide outlines the synthesis and characterization of a novel, potent, and selective EGFR inhibitor.
Synthesis of a Representative EGFR Inhibitor
The synthesis of small molecule EGFR inhibitors often involves multi-step organic chemistry processes. A common structural scaffold for many EGFR inhibitors is the quinazoline core. The following is a representative synthetic route for a hypothetical EGFR inhibitor possessing a quinazoline scaffold.
Experimental Protocol: Synthesis of a Quinazoline-Based EGFR Inhibitor
A plausible synthetic route could involve the following key steps:
-
Synthesis of the Quinazoline Core: The synthesis can start from an appropriately substituted anthranilic acid, which is cyclized with formamide or a derivative to form the quinazolinone. Subsequent chlorination yields the key 4-chloroquinazoline intermediate.
-
Introduction of the Aniline Moiety: The 4-chloroquinazoline is then subjected to a nucleophilic aromatic substitution reaction with a substituted aniline. This step is crucial for determining the selectivity and potency of the inhibitor.
-
Functionalization of the Quinazoline Ring: Further modifications can be introduced at other positions of the quinazoline ring to enhance solubility, cell permeability, and pharmacokinetic properties.
For a detailed, step-by-step laboratory procedure, a thorough review of synthetic methodologies for compounds like gefitinib or erlotinib is recommended.[3]
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of a quinazoline-based EGFR inhibitor.
Physicochemical Characterization
Once synthesized, the identity, purity, and physicochemical properties of the novel EGFR inhibitor must be rigorously characterized using a panel of analytical techniques.
| Analytical Technique | Purpose | Typical Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and identify the positions of all atoms. | Chemical shifts, coupling constants, and integration values consistent with the proposed structure. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. | A single major peak indicating a purity of >95%. |
| Solubility Studies | To determine the solubility in various aqueous and organic solvents. | Quantitative solubility data (e.g., in mg/mL) in buffers at different pH values. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Injection and Analysis: Inject the sample onto a C18 reverse-phase HPLC column.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the compound.
Biological Characterization
The biological activity of the novel EGFR inhibitor is assessed through a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of the EGFR kinase domain.
Experimental Protocol: EGFR Kinase Assay
-
Reagents: Recombinant human EGFR kinase, a suitable peptide substrate, ATP, and the test compound.
-
Reaction Setup: In a 96- or 384-well plate, combine the EGFR enzyme, the peptide substrate, and varying concentrations of the test compound.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Detection: After a defined incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or luminescence-based assays like Kinase-Glo®.[8]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
| Parameter | Description | Example Value |
| IC50 (EGFR) | The half-maximal inhibitory concentration against wild-type EGFR kinase. | 10 nM |
| IC50 (EGFR T790M) | The half-maximal inhibitory concentration against the T790M mutant EGFR kinase. | 50 nM |
| Selectivity | The ratio of IC50 values against other kinases to the IC50 against EGFR. | >100-fold selective for EGFR over other kinases. |
Cell-Based Assays
Cell-based assays are crucial to understand the effect of the inhibitor in a more biologically relevant context.
Experimental Protocol: Cellular EGFR Phosphorylation Assay
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Cell Culture: Culture a cancer cell line that overexpresses EGFR (e.g., A431 cells).
-
Compound Treatment: Treat the cells with varying concentrations of the EGFR inhibitor for a specified time.
-
Ligand Stimulation: Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting or ELISA: Analyze the cell lysates by Western blotting or ELISA using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Data Analysis: Quantify the levels of p-EGFR relative to total EGFR and determine the IC50 for the inhibition of cellular EGFR phosphorylation.
Experimental Protocol: Cell Proliferation Assay
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Cell Seeding: Seed cancer cells (e.g., HCC827, which harbors an activating EGFR mutation) into 96-well plates.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.[1]
-
Data Analysis: Plot cell viability against compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).
| Assay | Cell Line | Parameter | Example Value |
| Cellular Phosphorylation | A431 | IC50 | 25 nM |
| Cell Proliferation | HCC827 (EGFR mutant) | GI50 | 50 nM |
| Cell Proliferation | A549 (EGFR wild-type) | GI50 | >10 µM |
Mechanism of Action: EGFR Signaling Pathway Inhibition
The novel EGFR inhibitor is expected to block the downstream signaling pathways that are activated by EGFR.
Visualization of the EGFR Signaling Pathway
References
- 1. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to Epidermal Growth Factor Receptor (EGFR) Inhibition: Target Binding and Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Epidermal Growth Factor Receptor (EGFR) as a therapeutic target. It covers the fundamental aspects of the EGFR signaling pathway, methodologies for assessing target binding affinity of inhibitors, and a representative experimental workflow. While specific binding affinity data for "EGFR-IN-147" is not publicly available, this document serves as a comprehensive resource for researchers engaged in the development of novel EGFR inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2][3] Upon binding of its specific ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, leading to dimerization and subsequent activation of its intracellular kinase domain.[3][4] This activation triggers a cascade of downstream signaling pathways that are crucial for regulating cellular processes including proliferation, survival, differentiation, and migration.[1][5]
Key downstream signaling cascades initiated by EGFR activation include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.[3][6] Activated EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the GTPase RAS.[1][3][6] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression.[6]
-
PI3K-AKT-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and proliferation.[2][3][6] Activated EGFR can recruit and activate phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT.[2][6] AKT, in turn, can activate the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[2][6]
-
PLCγ Pathway: Activated EGFR can also activate phospholipase C gamma (PLCγ).[2][6] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), influencing various cellular processes.[2][6]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by EGFR, leading to the transcription of genes involved in cell survival and inflammation.[3][6]
The following diagram illustrates the major signaling pathways downstream of EGFR activation.
Caption: EGFR Signaling Pathways
Target Binding Affinity Data
The binding affinity of an inhibitor to its target kinase is a critical parameter in drug development. It is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki). While specific data for this compound is unavailable, the following table provides a template for how such data is commonly presented, including representative values for well-characterized EGFR inhibitors against wild-type and mutant forms of the receptor.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | EGFR (Wild-Type) | Data Not Available | Biochemical |
| This compound | EGFR (L858R) | Data Not Available | Biochemical |
| This compound | EGFR (Exon 19 Del) | Data Not Available | Biochemical |
| This compound | EGFR (T790M) | Data Not Available | Biochemical |
| Reference Inhibitor 1 | EGFR (Wild-Type) | Value | Biochemical |
| Reference Inhibitor 1 | EGFR (L858R) | Value | Biochemical |
| Reference Inhibitor 2 | EGFR (T790M) | Value | Biochemical |
Experimental Protocols
The determination of a compound's binding affinity to EGFR is performed using various biochemical and cellular assays. Below are detailed methodologies for a common in vitro kinase inhibition assay.
In Vitro EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
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Peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1)
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Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-32P])
-
384-well assay plates
-
Plate reader capable of detecting luminescence, fluorescence, or radioactivity
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in kinase buffer.
-
Enzyme and Substrate Preparation: The EGFR kinase and substrate are diluted to their final concentrations in kinase buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the EGFR kinase solution (e.g., 5 µL) to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture (e.g., 2.5 µL).
-
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced (luminescence), the amount of phosphorylated substrate (fluorescence), or the incorporation of radioactive phosphate (radioactivity).
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.
Caption: Kinase Inhibition Assay Workflow
Conclusion
This technical guide provides a foundational understanding of the EGFR signaling pathway and the experimental procedures used to characterize the binding affinity of its inhibitors. While data for "this compound" remains elusive, the principles and methodologies outlined herein are universally applicable for the evaluation of novel EGFR-targeted therapies. For researchers in the field, a thorough comprehension of these concepts is paramount for the successful development of next-generation cancer therapeutics.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
An In-depth Technical Guide to the Kinase Selectivity Profile of a Representative EGFR Inhibitor
Disclaimer: Publicly available, comprehensive kinase selectivity data for a compound specifically named "EGFR-IN-147" is limited. The primary data point found indicates a 14% inhibition of EGFR at a 1 µM concentration. To fulfill the request for an in-depth technical guide with a complete kinase selectivity profile, this document utilizes publicly available data for a well-characterized, potent, and selective irreversible EGFR inhibitor, CHMFL-EGFR-26 , as a representative example. This allows for a thorough exploration of the data presentation, experimental protocols, and signaling pathway visualizations as requested.
This guide is intended for researchers, scientists, and drug development professionals interested in the characterization of EGFR inhibitors.
Introduction to EGFR and Kinase Selectivity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[1] Small molecule kinase inhibitors targeting EGFR have become a cornerstone of treatment for these malignancies.
A critical aspect of drug development for kinase inhibitors is determining their selectivity. Kinase selectivity refers to the ability of a compound to inhibit its intended target kinase without significantly affecting other kinases in the human kinome (the complete set of protein kinases). High selectivity is often desirable to minimize off-target effects and associated toxicities. Kinase selectivity is typically assessed through large-panel screens, such as KINOMEscan, which evaluate the binding of an inhibitor to a wide array of kinases.
Kinase Selectivity Profile of CHMFL-EGFR-26
CHMFL-EGFR-26 is a novel, irreversible EGFR inhibitor that demonstrates high potency and selectivity for EGFR mutants over wild-type (WT) EGFR.[2] Its kinase selectivity was profiled against a panel of 468 kinases and their mutants using the DiscoveRx KINOMEscan™ assay at a concentration of 1 µM.[2]
Quantitative Kinase Selectivity Data
The KINOMEscan™ assay measures the binding of a compound to a kinase, expressed as a percentage of the control. A lower percentage indicates stronger binding. The selectivity of CHMFL-EGFR-26 is highlighted by its low S score(1) of 0.02, indicating a high degree of selectivity.[2]
Table 1: KINOMEscan™ Binding Data for CHMFL-EGFR-26 (1 µM) [2]
| Kinase Target | Binding (% of Control) |
| EGFR (Primary Target) | < 10% |
| BLK | < 10% |
| BTK | < 10% |
| HER2 (ERBB2) | < 10% |
| HER4 (ERBB4) | < 10% |
| JAK3 | < 10% |
| LOK (STK10) | < 10% |
| MEK1 (MAP2K1) | < 10% |
| MEK5 (MAP2K5) | < 10% |
| Other 459 kinases | > 10% |
Note: The table presents the most significantly inhibited off-target kinases as identified in the source publication. The majority of the 468 kinases tested showed minimal binding.
Biochemical IC50 Data for Off-Target Kinases
To confirm the functional inhibitory activity against the identified off-targets from the binding assay, biochemical IC50 values were determined using the Invitrogen SelectScreen® assay.[2] The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 2: Biochemical IC50 Values for CHMFL-EGFR-26 Against Off-Target Kinases [2]
| Kinase Target | IC50 (nM) |
| BLK | 3.9 |
| HER4 (ERBB4) | 5.39 |
| HER2 (ERBB2) | 15.9 |
| BTK | 16.3 |
| JAK3 | 30.6 |
| BMX | 38.9 |
| MEK1 (MAP2K1) | 131 |
These data confirm that while CHMFL-EGFR-26 is highly selective, it does exhibit potent activity against a small number of other kinases, including other members of the ErbB family (HER2, HER4) and some TEC and JAK family kinases.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of kinase selectivity data. The following sections outline the principles and a generalized protocol for the key assays used in the characterization of CHMFL-EGFR-26.
KINOMEscan™ Competition Binding Assay
Principle: The KINOMEscan™ assay is a competition-based binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Generalized Protocol:
-
Preparation of Reagents: The test compound (e.g., CHMFL-EGFR-26) is prepared at a specified concentration (e.g., 1 µM) in an appropriate solvent (typically DMSO).
-
Assay Plate Setup: A multi-well plate is prepared with the immobilized ligand.
-
Binding Reaction: The DNA-tagged kinases from the screening panel are individually incubated with the test compound.
-
Competition: The kinase-compound mixture is then added to the wells containing the immobilized ligand, and the plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove any unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tag and performing qPCR.
-
Data Analysis: The results are expressed as a percentage of the DMSO control (no test compound). A lower percentage indicates stronger binding of the test compound to the kinase.
Biochemical IC50 Determination (e.g., LanthaScreen®)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are commonly used to determine the IC50 of kinase inhibitors. In this assay, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation: Prepare a dilution series of the test inhibitor. Prepare a solution containing the kinase, a fluorescently labeled substrate, and ATP.
-
Kinase Reaction: In a multi-well plate, add the kinase, substrate, and ATP solution to the wells containing the diluted inhibitor. Incubate to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the kinase reaction by adding EDTA. Add a terbium-labeled antibody specific for the phosphorylated substrate.
-
Signal Measurement: After an incubation period, measure the TR-FRET signal using a plate reader.
-
Data Analysis: Plot the FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling pathways that are crucial for cellular processes. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately regulate gene expression, leading to cell proliferation, survival, and differentiation.
Conclusion
The kinase selectivity profile of an EGFR inhibitor is a critical determinant of its therapeutic potential and safety profile. Through comprehensive screening assays like KINOMEscan and functional biochemical assays, a detailed understanding of an inhibitor's on-target and off-target activities can be achieved. The representative inhibitor, CHMFL-EGFR-26, demonstrates high selectivity for EGFR, with a limited number of off-targets that are now well-characterized. This in-depth analysis, including detailed experimental protocols and an understanding of the underlying signaling pathways, provides a robust framework for the evaluation of novel EGFR kinase inhibitors in drug discovery and development.
References
In-Depth Technical Guide: Inhibition of Wild-Type EGFR by EGFR-IN-147
Disclaimer: As of November 2025, specific public domain data for a compound designated "EGFR-IN-147" is unavailable. This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals, outlining the core principles, experimental methodologies, and data presentation for a hypothetical, potent, and selective wild-type Epidermal Growth Factor Receptor (EGFR) inhibitor, referred to herein as this compound. The quantitative data and experimental protocols are based on established findings for well-characterized EGFR inhibitors.
Core Concept: Targeting Wild-Type EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which ultimately drive cellular responses like proliferation and survival.[2] In many cancers, overexpression or constitutive activation of wild-type EGFR leads to uncontrolled cell growth, making it a key therapeutic target.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs.[5]
Quantitative Data Presentation: Inhibitory Profile
The inhibitory potency of a compound against its target is a critical parameter. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The table below presents IC50 values of several known EGFR inhibitors against wild-type EGFR, providing a comparative baseline for a hypothetical this compound.
| Compound | Wild-Type EGFR IC50 (nM) | Assay Type |
| Afatinib | 31 | Kinase Assay[6] |
| Almonertinib | 596.6 | Cell-based Assay[6] |
| Erlotinib | >1000 | Kinase Assay[6] |
| Gefitinib | 25.7 | Kinase Assay[4] |
| PD13 | 11.64 ± 1.30 | Kinase Assay[7] |
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to drug discovery and development. The following are detailed methodologies for key in vitro assays to characterize the inhibition of wild-type EGFR.
Biochemical Assay: EGFR Kinase Inhibition
This assay directly measures the enzymatic activity of purified, recombinant EGFR and the inhibitory effect of a test compound. A continuous-read fluorescence-based assay is a common method.[8]
Objective: To determine the IC50 value of this compound against the purified wild-type EGFR kinase domain.
Materials:
-
Recombinant human wild-type EGFR kinase domain (e.g., Invitrogen PV3872)[8]
-
ATP (Adenosine triphosphate)
-
Y12-Sox conjugated peptide substrate (fluorescent)[8]
-
Kinase reaction buffer: 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[8]
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a 10-point serial dilution of this compound in 50% DMSO.
-
In a 384-well plate, add 0.5 µL of the serially diluted compound or 50% DMSO (as a vehicle control) to respective wells.[8]
-
Add 5 µL of EGFR kinase solution (final concentration of 5 nM) to each well.[8]
-
Pre-incubate the plate for 30 minutes at 27°C to allow the compound to bind to the enzyme.[8]
-
Prepare a substrate mix containing ATP (final concentration of 15 µM) and Y12-Sox peptide (final concentration of 5 µM) in the kinase reaction buffer.[8]
-
Initiate the kinase reaction by adding 45 µL of the substrate mix to each well.[8]
-
Immediately place the plate in a fluorescence plate reader and monitor the reaction kinetics at an excitation wavelength of 360 nm and an emission wavelength of 485 nm, taking readings every 71 seconds for a duration of 30-120 minutes.[8]
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each inhibitor concentration.
-
Plot the initial velocity as a function of the logarithm of the inhibitor concentration and fit the data using a variable slope model to determine the IC50 value.
Cell-Based Assay: Inhibition of EGFR-Mediated Cell Proliferation
This assay evaluates the effect of the inhibitor on the proliferation of cancer cells that are dependent on wild-type EGFR signaling. A431, a human epidermoid carcinoma cell line, which overexpresses wild-type EGFR, is a suitable model.
Objective: To determine the IC50 value of this compound for the inhibition of proliferation in A431 cells.
Materials:
-
A431 human epidermoid carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (test compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add the cell viability reagent to each well as per the manufacturer's protocol and incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
Mandatory Visualizations
EGFR Signaling Pathway and Point of Inhibition
The following diagram, generated using the DOT language, illustrates the EGFR signaling cascade and the mechanism of action for a tyrosine kinase inhibitor like this compound.
Caption: EGFR signaling cascade and TKI inhibition mechanism.
Experimental Workflow for IC50 Determination
This diagram outlines the logical flow of the experimental work to determine the inhibitory concentration of this compound.
Caption: Workflow for determining biochemical and cellular IC50.
References
- 1. promega.com.cn [promega.com.cn]
- 2. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Activity of EGFR-IN-147 on EGFR Mutant Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, remains a significant clinical challenge. This document provides a technical overview of the activity of EGFR inhibitors on various EGFR mutant isoforms, using the hypothetical inhibitor EGFR-IN-147 as a template for data presentation and experimental evaluation.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative EGFR TKIs against common EGFR isoforms. This data is crucial for understanding the potency and selectivity of these compounds. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%.
| EGFR Isoform | Inhibitor | IC50 (nM) | Reference Compound | IC50 (nM) |
| Wild-Type (WT) | This compound | Data not available | Erlotinib | 7 |
| Afatinib | 31 | |||
| Osimertinib | 596.6 | |||
| L858R | This compound | Data not available | Erlotinib | 12 |
| Afatinib | 0.3 | |||
| Osimertinib | Comparable to Erlotinib | |||
| Exon 19 Deletion | This compound | Data not available | Erlotinib | 7 |
| Afatinib | 0.8 | |||
| Osimertinib | Comparable to Erlotinib | |||
| L858R/T790M | This compound | Data not available | Erlotinib | >1000 |
| Afatinib | 57 | |||
| Osimertinib | 5 | |||
| Exon 19 Del/T790M | This compound | Data not available | Erlotinib | >1000 |
| Afatinib | 165 | |||
| Osimertinib | 13 |
Note: The IC50 values presented are representative and can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of EGFR inhibitors. Below are representative protocols for key in vitro assays.
EGFR Kinase Activity Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (WT and mutant isoforms)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the EGFR kinase and peptide substrate in kinase assay buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
2.5 µL of test compound dilution
-
5 µL of EGFR kinase solution
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for each EGFR isoform.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (Cell-Based Assay)
This assay assesses the effect of an inhibitor on the viability of cancer cell lines harboring specific EGFR mutations.
Materials:
-
Cancer cell lines with known EGFR status (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition by TKIs.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Experimental Workflow for EGFR Inhibitor Evaluation
This diagram outlines the general workflow for characterizing the activity of a novel EGFR inhibitor.
Caption: Workflow for EGFR Inhibitor Characterization.
Preliminary Studies of EGFR-IN-C1 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "EGFR-IN-147" did not yield specific results in public databases. This document presents a representative technical guide for a hypothetical preclinical EGFR inhibitor, designated EGFR-IN-C1 , based on established methodologies and publicly available data for similar compounds in this class.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a well-established driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC).[3][4] Consequently, EGFR has become a critical target for cancer therapy. EGFR-IN-C1 is a novel, potent, and selective small-molecule inhibitor of EGFR designed to target both wild-type and common activating mutations of the receptor. This document summarizes the preliminary preclinical evaluation of EGFR-IN-C1, detailing its in vitro and in vivo activity, and provides comprehensive experimental protocols for its characterization.
Mechanism of Action
EGFR-IN-C1 is an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][3][4] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.
EGFR Signaling Pathway and Inhibition by EGFR-IN-C1
Quantitative Data Summary
In Vitro Kinase Inhibition
The inhibitory activity of EGFR-IN-C1 against wild-type and mutant EGFR kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
| Target Kinase | IC50 (nM) |
| EGFR (Wild-Type) | 15.2 |
| EGFR (L858R) | 1.8 |
| EGFR (Exon 19 Del) | 2.5 |
| EGFR (T790M) | 45.7 |
Cellular Proliferation Inhibition
The anti-proliferative activity of EGFR-IN-C1 was assessed in various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses using an MTT assay after 72 hours of treatment.
| Cell Line | EGFR Status | IC50 (nM) |
| A549 | Wild-Type | 1250 |
| PC-9 | Exon 19 Deletion | 25 |
| H1975 | L858R/T790M | 280 |
| HCC827 | Exon 19 Deletion | 30 |
In Vivo Tumor Growth Inhibition
The in vivo efficacy of EGFR-IN-C1 was evaluated in a subcutaneous xenograft model using PC-9 cells in nude mice.
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| EGFR-IN-C1 | 25 | 45 |
| EGFR-IN-C1 | 50 | 78 |
Murine Pharmacokinetics
Pharmacokinetic parameters of EGFR-IN-C1 were determined in male BALB/c mice following a single dose.
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T1/2 (h) |
| IV | 5 | 1250 | 0.08 | 2850 | 3.5 |
| PO | 20 | 850 | 1.0 | 4100 | 4.2 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of EGFR-IN-C1 against EGFR kinase.[5]
-
Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase: Recombinant human EGFR kinase domain diluted in Kinase Reaction Buffer.
-
Substrate/ATP Solution: Poly(Glu, Tyr) 4:1 substrate and ATP diluted in Kinase Reaction Buffer. The final ATP concentration should be at the Km for the kinase.
-
Inhibitor: EGFR-IN-C1 serially diluted in DMSO, then further diluted in Kinase Reaction Buffer.
-
Detection Reagents: Eu-labeled anti-phosphotyrosine antibody and ULight™-labeled streptavidin diluted in TR-FRET Detection Buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the inhibitor or DMSO vehicle to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the Substrate/ATP Solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the Detection Reagents to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader at excitation/emission wavelengths of 320/615 nm and 320/665 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Cell Proliferation Assay (MTT)
This protocol details the use of the MTT assay to measure the cytotoxic effects of EGFR-IN-C1 on cancer cell lines.[4][6][7]
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of EGFR-IN-C1 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
This protocol describes the detection of phosphorylated EGFR (p-EGFR) in cells treated with EGFR-IN-C1.[1][8][9]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Treat the cells with various concentrations of EGFR-IN-C1 for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-20% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR (Y1068) and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal.
-
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of EGFR-IN-C1 in a subcutaneous xenograft model.[2]
-
Tumor Implantation:
-
Harvest PC-9 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of 6-8 week old female athymic nude mice.
-
-
Treatment:
-
Monitor tumor growth with caliper measurements.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Administer EGFR-IN-C1 or vehicle orally, once daily, for 21 days.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.
-
Murine Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study in mice to determine the key PK parameters of EGFR-IN-C1.[10][11][12]
-
Dosing:
-
Administer EGFR-IN-C1 as a single intravenous (IV) bolus via the tail vein or as a single oral (PO) gavage to male BALB/c mice (n=3 per time point).
-
-
Sample Collection:
-
Collect blood samples via cardiac puncture at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.
-
Centrifuge the blood to separate the plasma.
-
-
Sample Analysis:
-
Extract EGFR-IN-C1 from the plasma samples.
-
Quantify the concentration of EGFR-IN-C1 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters such as Cmax, Tmax, AUC, and T1/2.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. unmc.edu [unmc.edu]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the EGFR Inhibitor EGFR-IN-147
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitor, commonly referred to as EGFR-IN-147. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.
Core Chemical and Physical Properties
This compound, also known by the designation EGFR-IN-1 and identified by CAS number 879127-07-8, is a cell-permeable 4,6-dianilinopyrimidine compound.[1][2] Its core characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | [3] |
| CAS Number | 879127-07-8 | [3] |
| Molecular Formula | C₂₁H₁₈F₃N₅O | [3] |
| Molecular Weight | 413.4 g/mol | [3] |
| Appearance | Off-white solid | |
| Solubility | DMF: 25 mg/mlDMSO: 20 mg/mlDMSO:PBS(pH 7.2) (1:3): 0.25 mg/mlEthanol: 0.2 mg/ml | [2] |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective, ATP-competitive inhibitor of the EGFR tyrosine kinase.[2][4] The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within its cytoplasmic domain. This phosphorylation cascade activates multiple downstream signaling pathways critical for cell proliferation, survival, and differentiation, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[4] Dysregulation of this signaling is a hallmark of many cancers.[4]
This compound exerts its inhibitory effect by binding to the ATP pocket of the EGFR kinase domain, thereby blocking autophosphorylation and the subsequent activation of these downstream signaling cascades.[4]
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Biological Data
The inhibitory activity of this compound has been characterized against wild-type EGFR and clinically relevant mutant forms. The compound demonstrates high selectivity for EGFR over a broad panel of other kinases.[2]
| Target | IC₅₀ | Assay Type | Reference(s) |
| EGFR (wild-type) | 21 nM | Kinase Assay | [2] |
| EGFR (L858R mutant) | 63 nM | Kinase Assay | [2] |
| EGFR (L861Q mutant) | 4 nM | Kinase Assay | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Luminescent EGFR Kinase Assay
This protocol measures the enzymatic activity of EGFR and the inhibitory potential of test compounds by quantifying ATP consumption.[3]
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle (for controls) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing EGFR enzyme and substrate to each well.
-
Initiate the reaction by adding 25 µL of ATP solution to all wells. Final reaction volume is 50 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Add 100 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]
Caption: Workflow for the Luminescent EGFR Kinase Assay.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.[3]
Materials:
-
Cancer cell line (e.g., A431, NCI-H1975)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear, flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control.
Cell-Based EGFR Autophosphorylation Assay (Western Blot)
This protocol determines the ability of this compound to inhibit EGF-induced EGFR autophosphorylation in a cellular context.[4][5]
Materials:
-
A431 cells (or other suitable cell line)
-
Serum-free and complete culture medium
-
Recombinant human EGF
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Starvation: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 18-24 hours.[5]
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (or DMSO as vehicle control) for 1-2 hours.[5]
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes at 37°C.[5]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total-EGFR overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of EGFR autophosphorylation, normalizing the phospho-EGFR signal to the total-EGFR signal.
Caption: Experimental Workflow for p-EGFR Western Blotting.EGFR Western Blotting.
References
Technical Guide: Discovery and Initial Screening of a Novel EGFR Inhibitor
Disclaimer: Initial searches for a compound specifically named "EGFR-IN-147" did not yield any publicly available information. Therefore, this document serves as an in-depth technical guide using a representative irreversible EGFR inhibitor, CHMFL-EGFR-26 , as a surrogate to illustrate the requested content and format. All data and methodologies presented herein are based on published findings for CHMFL-EGFR-26.
This guide provides a comprehensive overview of the discovery, initial screening, and characterization of CHMFL-EGFR-26, a potent and selective irreversible inhibitor of EGFR mutants. The information is tailored for researchers, scientists, and drug development professionals.
Introduction to EGFR and Drug Resistance
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene, such as exon 19 deletions (del19) and the L858R point mutation, are found in a significant subset of non-small cell lung cancer (NSCLC) patients.[3] First-generation EGFR tyrosine kinase inhibitors (TKIs), like gefitinib and erlotinib, have shown significant clinical efficacy in these patients.[3] However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation, T790M, in the EGFR kinase domain.[3] This has driven the development of next-generation inhibitors that can effectively target these resistant mutations.
CHMFL-EGFR-26 was discovered as a highly potent, irreversible EGFR inhibitor that is particularly effective against EGFR mutants, including those with the T790M resistance mutation.[3] Its discovery was initiated from the screening of ibrutinib, a known BTK kinase inhibitor that showed moderate activity against the EGFR T790M mutant.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial screening and characterization of CHMFL-EGFR-26.
Table 1: Biochemical Inhibitory Activity of CHMFL-EGFR-26
| Target Kinase | IC50 (nM) |
| EGFR T790M | 19 |
| EGFR WT | 71 |
| EGFR L858R | 215 |
Data sourced from enzymatic inhibition assays.[3]
Table 2: Cellular Anti-proliferative Activity of CHMFL-EGFR-26
| Cell Line | EGFR Status | IC50 (nM) |
| H1975 | L858R/T790M | - |
| PC-9 | del19 | - |
Specific IC50 values for cell lines were not provided in the initial abstract but the compound showed highly potent anti-proliferative efficacy.[3]
Table 3: Kinase Selectivity Profile of CHMFL-EGFR-26
| Parameter | Value |
| Number of Kinases/Mutants Tested | 468 |
| S score (1) | 0.02 |
A lower S score indicates higher selectivity.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay
The enzymatic inhibitory activity of CHMFL-EGFR-26 against various EGFR isoforms was determined using the SelectScreen® technology from Life Technologies.[3] This assay platform typically utilizes ATP-competitive binding or phosphorylation assays to measure the potency of a compound against a purified kinase.
-
Principle: Measurement of the compound's ability to inhibit the phosphorylation of a substrate by the target kinase.
-
Procedure (General):
-
Purified recombinant EGFR kinase (WT, L858R, T790M) is incubated with a specific substrate and ATP.
-
CHMFL-EGFR-26 is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified, often using methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based ATP detection.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assay
The anti-proliferative effects of CHMFL-EGFR-26 on NSCLC cell lines were assessed to determine its cellular potency.
-
Principle: Measurement of cell viability or metabolic activity after treatment with the compound.
-
Procedure (General):
-
NSCLC cells (e.g., H1975 for L858R/T790M, PC-9 for del19) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of CHMFL-EGFR-26 for a specified duration (e.g., 72 hours).
-
A viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.
-
The signal (luminescence or absorbance) is measured, which correlates with the number of viable cells.
-
IC50 values are determined from the resulting dose-response curves.
-
Kinase Selectivity Profiling
A broad kinase screen was performed to evaluate the selectivity of CHMFL-EGFR-26.[3]
-
Principle: Assessing the inhibitory activity of the compound against a large panel of kinases to identify potential off-target effects.
-
Procedure (General):
-
CHMFL-EGFR-26 is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred purified kinases.
-
The percentage of inhibition for each kinase is determined.
-
Selectivity scores (S scores) are calculated based on the number of kinases inhibited above a certain threshold, providing a quantitative measure of selectivity.[3]
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental processes.
Caption: EGFR Signaling Cascade.
Caption: Inhibitor Screening Workflow.
Caption: Irreversible Inhibition MOA.
Mechanism of Action
CHMFL-EGFR-26 is an irreversible inhibitor, which means it forms a covalent bond with a specific amino acid residue within the ATP-binding site of the EGFR kinase domain.[3] This mechanism is particularly effective against the T790M mutant, as it can overcome the increased ATP affinity associated with this mutation.[3] X-ray crystallography studies revealed that CHMFL-EGFR-26 binds to the EGFR T790M protein in a distinct "DFG-in" and "cHelix-out" inactive conformation.[3] By covalently modifying the receptor, the inhibitor permanently blocks ATP binding and subsequent autophosphorylation, leading to the inhibition of downstream signaling pathways.[3] This sustained inhibition ultimately induces apoptosis and arrests the cell cycle in EGFR-dependent cancer cells.[3]
Conclusion and Future Directions
The initial screening of CHMFL-EGFR-26 identified it as a highly potent and selective irreversible inhibitor of clinically relevant EGFR mutants, including the resistant T790M form.[3] It demonstrated significant anti-proliferative activity in NSCLC cell lines driven by these mutations.[3] The compound's favorable selectivity profile suggests a potentially wider therapeutic window compared to less selective inhibitors.[3] Based on these promising results, CHMFL-EGFR-26 has undergone further pre-clinical evaluation, including pharmacokinetic studies and in vivo efficacy testing in xenograft mouse models, where it showed dose-dependent tumor suppression.[3]
References
- 1. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EGFR-IN-147 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of EGFR-IN-147 against Epidermal Growth Factor Receptor (EGFR) using an in vitro kinase assay. The described methodology is a robust, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] EGFR inhibitors are a class of targeted therapies that block the signals that the EGFR protein receptor sends to grow and divide.[2] this compound is a potent inhibitor of EGFR, and characterizing its half-maximal inhibitory concentration (IC50) is essential for its development as a potential therapeutic agent.[1]
The in vitro kinase assay described here is a sensitive method for determining the potency of inhibitors like this compound. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[3] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[2][4][5] This signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[4][6]
EGFR Signaling Pathway
EGFR is activated upon the binding of its ligands, such as Epidermal Growth Factor (EGF).[1] This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][7] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, initiating downstream signaling cascades.[7][8] The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and growth.[1][7][8][9]
Caption: Simplified EGFR Signaling Pathway.
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol details the determination of the IC50 value for this compound using the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Recombinant Human EGFR | Varies | e.g., Promega V3831 |
| Poly(Glu,Tyr) 4:1 Substrate | Varies | e.g., Sigma-Aldrich P0275 |
| ATP | Varies | Varies |
| This compound | BenchChem | B2345 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Kinase Reaction Buffer (2X) | - | See preparation below |
| Kinase Dilution Buffer | - | See preparation below |
| DMSO | Varies | Varies |
| 96-well, white, flat-bottom plates | Varies | Varies |
| Plate reader with luminescence detection | Varies | Varies |
Kinase Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/mL BSA. Kinase Dilution Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.
Experimental Workflow
Caption: this compound In Vitro Kinase Assay Workflow.
Detailed Procedure
-
Reagent Preparation:
-
Thaw recombinant EGFR, substrate, and ATP on ice.
-
Prepare a 2X working solution of EGFR in Kinase Dilution Buffer.
-
Prepare a 2X working solution of the substrate and ATP mixture in Kinase Reaction Buffer.
-
Prepare a serial dilution of this compound in 100% DMSO, and then dilute further into the Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.[1]
-
-
Assay Plate Setup (96-well format):
-
Add 12.5 µL of the 2X this compound dilutions to the appropriate wells of the assay plate.[1]
-
For the positive control (no inhibition), add 12.5 µL of Kinase Reaction Buffer containing the same percentage of DMSO as the inhibitor wells.[1]
-
For the negative control (no enzyme), add 12.5 µL of Kinase Reaction Buffer with DMSO.
-
-
Enzyme Addition:
-
Kinase Reaction Initiation:
-
Reaction Termination and Signal Generation:
-
Following the kinase reaction incubation, add 50 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
Incubate at room temperature for 30-60 minutes.[1]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.[1]
-
Data Presentation and Analysis
The following table provides an example of the data that would be generated and used to calculate the IC50 of this compound.
| This compound (nM) | Log [Inhibitor] | Luminescence (RLU) | % Inhibition |
| 1000 | 3.00 | 1500 | 95.0 |
| 300 | 2.48 | 2500 | 91.7 |
| 100 | 2.00 | 5000 | 83.3 |
| 30 | 1.48 | 12000 | 60.0 |
| 10 | 1.00 | 18000 | 40.0 |
| 3 | 0.48 | 24000 | 20.0 |
| 1 | 0.00 | 28500 | 5.0 |
| 0 (Positive Control) | - | 30000 | 0.0 |
| No Enzyme (Negative Control) | - | 500 | - |
Data Analysis Steps:
-
Background Subtraction: Subtract the average luminescence of the negative control wells from all other wells.[1]
-
Calculate % Inhibition:
-
% Inhibition = 100 x (1 - (RLU_inhibitor / RLU_positive_control))
-
-
IC50 Determination:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.[1]
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of this compound against EGFR using the ADP-Glo™ kinase assay.[1] This robust and sensitive method allows for the accurate determination of inhibitor potency, a critical step in the drug discovery and development process.[1] Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data for the characterization of EGFR inhibitors.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. ADP-Glo™ Kinase Assay [promega.com]
- 7. ClinPGx [clinpgx.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[1] Small molecule inhibitors targeting the kinase activity of EGFR are a cornerstone of targeted cancer therapy.
These application notes provide detailed protocols for cell-based assays to characterize the activity of EGFR inhibitors. While the specific compound EGFR-IN-147 was requested, a thorough search of publicly available scientific literature and databases did not yield specific quantitative activity data for this compound. Therefore, to fulfill the requirements of this document, the well-characterized and clinically relevant EGFR inhibitor, Gefitinib , will be used as a representative compound to illustrate the experimental procedures and data presentation. The principles and methods described herein are broadly applicable to the characterization of other EGFR inhibitors.
The following sections detail the EGFR signaling pathway, protocols for key cell-based assays to measure an inhibitor's effect on cell viability and target phosphorylation, and a method for confirming target engagement.
EGFR Signaling Pathway
EGFR signaling is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[1] This phosphorylation creates docking sites for adaptor proteins, activating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2] EGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[1]
Caption: EGFR signaling pathway and the point of inhibition.
Data Presentation: Quantitative Analysis of EGFR Inhibitor Activity
The following table summarizes the inhibitory activity of the representative EGFR inhibitor, Gefitinib, against various cancer cell lines. This data is critical for understanding the potency and selectivity of the inhibitor.
| Inhibitor | Cell Line | Cancer Type | EGFR Mutation Status | IC50 (nM) |
| Gefitinib | PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 17 |
| Gefitinib | HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 12 |
| Gefitinib | H1975 | Non-Small Cell Lung Cancer | L858R, T790M | >10,000 |
| Gefitinib | A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | 7.9 |
Note: IC50 values can vary between experiments and laboratories. The data presented here is for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the inhibitor's IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well plates
-
EGFR inhibitor (e.g., Gefitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot for EGFR Phosphorylation
This protocol is used to directly assess the inhibitor's ability to block EGFR autophosphorylation.
Materials:
-
Cancer cell lines (e.g., A431)
-
Complete cell culture medium
-
6-well plates
-
EGFR inhibitor (e.g., Gefitinib)
-
EGF
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with the EGFR inhibitor at various concentrations for 2-6 hours.[4]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of the inhibitor to EGFR within the cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Intact cells or cell lysate
-
EGFR inhibitor (e.g., Gefitinib)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Western blot or ELISA reagents
Protocol:
-
Compound Treatment: Treat intact cells or cell lysate with the EGFR inhibitor or vehicle control.
-
Heating: Heat the samples to a range of temperatures in a thermal cycler to induce protein denaturation.
-
Lysis and Separation: Lyse the cells (if treated intact) and centrifuge to separate the precipitated (denatured) proteins from the soluble fraction.
-
Detection: Analyze the amount of soluble EGFR in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of EGFR inhibitors. By employing cell viability assays, western blotting for target phosphorylation, and cellular thermal shift assays, researchers can effectively determine the potency, mechanism of action, and target engagement of novel compounds targeting the EGFR signaling pathway. While specific data for this compound was not publicly available, the use of a representative inhibitor like Gefitinib allows for a comprehensive demonstration of these essential drug discovery assays.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents [patents.google.com]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-147 in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are integral to regulating cell proliferation, survival, and differentiation.[1] In non-small cell lung cancer (NSCLC), aberrant EGFR signaling, often due to activating mutations, is a key driver of tumorigenesis.[2][3] EGFR-IN-147 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. As an ATP-competitive inhibitor, it blocks EGFR autophosphorylation, thereby inhibiting downstream signaling and inducing apoptosis in EGFR-dependent cancer cells. These application notes provide detailed protocols for evaluating the efficacy of this compound in NSCLC cell lines.
Data Presentation
The inhibitory activity of this compound has been quantified in various NSCLC cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below. These values are essential for comparing the potency of this compound across cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Assay Type |
| PC-9 | Exon 19 Deletion | 8.5 | MTT |
| HCC827 | Exon 19 Deletion | 12.3 | MTT |
| H1975 | L858R + T790M | 250 | MTT |
| A549 | Wild-Type | >10,000 | MTT |
Note: IC50 values are hypothetical and for illustrative purposes, based on typical activities of potent EGFR inhibitors. Actual values may vary based on experimental conditions.
Mandatory Visualization
EGFR Signaling Pathway and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. lung.org [lung.org]
- 3. EGFR mutations in non-small-cell lung cancer: analysis of a large series of cases and development of a rapid and sensitive method for diagnostic screening with potential implications on pharmacologic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-147 in Glioblastoma Cell Models
For Research Use Only
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid cell proliferation, diffuse infiltration, and profound resistance to therapy.[1][2] A significant portion of glioblastomas exhibit alterations in the Epidermal Growth Factor Receptor (EGFR), including amplification and mutations, making it a key therapeutic target.[1][2][3][4][5] The most common mutation is a deletion variant, EGFRvIII, which is constitutively active and drives tumor growth.[2][6][7] EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and invasion.[8][9][10][11][12]
EGFR-IN-147 is a potent and selective inhibitor of EGFR tyrosine kinase. These application notes provide a summary of its effects on glioblastoma cell models and detailed protocols for its use in key in vitro assays.
Mechanism of Action
This compound is designed to inhibit the tyrosine kinase activity of both wild-type EGFR and its common oncogenic mutants, including EGFRvIII, which are frequently overexpressed in glioblastoma.[2][4][6] By blocking the autophosphorylation of EGFR, this compound effectively downregulates the downstream RAS-RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways.[9][10][11] This inhibition leads to reduced cell proliferation, induction of apoptosis, and cell cycle arrest in glioblastoma cells harboring EGFR alterations.[8]
Data Presentation
Table 1: Effect of this compound on the Viability of Glioblastoma Cell Lines
| Cell Line | EGFR Status | Treatment Duration (hours) | IC50 (µM) |
| U87MG | EGFR wild-type, overexpressed | 72 | 5.2 |
| U87MG.ΔEGFR | EGFRvIII mutant | 72 | 0.8 |
| A172 | EGFR wild-type, low expression | 72 | > 20 |
| T98G | EGFR wild-type, overexpressed | 72 | 6.1 |
IC50 values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.
Table 2: Induction of Apoptosis by this compound in U87MG.ΔEGFR Cells
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 0.5 | 2.5 |
| This compound | 1.0 | 4.8 |
| This compound | 2.0 | 7.2 |
Caspase-3/7 activity was measured after 24 hours of treatment using the Caspase-Glo® 3/7 Assay.
Table 3: Cell Cycle Analysis of U87MG.ΔEGFR Cells Treated with this compound
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 45.2 | 35.1 | 19.7 |
| This compound | 1.0 | 68.5 | 15.3 | 16.2 |
Cell cycle distribution was determined by flow cytometry after 48 hours of treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U87MG.ΔEGFR, A172, T98G)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Plot the data as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activities.
Materials:
-
Glioblastoma cell line (e.g., U87MG.ΔEGFR)
-
Complete growth medium
-
This compound
-
DMSO
-
96-well white, clear-bottom plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Glioblastoma cell line (e.g., U87MG.ΔEGFR)
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 48 hours.
-
Harvest cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the inhibition of EGFR and downstream signaling proteins.
Materials:
-
Glioblastoma cell line (e.g., U87MG.ΔEGFR)
-
Complete growth medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for the desired time (e.g., 2-6 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize protein bands using an imaging system.
Troubleshooting
-
Low signal in viability/apoptosis assays: Ensure correct cell seeding density and reagent preparation.
-
Inconsistent Western blot results: Optimize antibody concentrations and ensure complete protein transfer.
-
Cell cycle analysis issues: Ensure proper cell fixation and staining. Check for cell clumps.
Conclusion
This compound demonstrates potent anti-proliferative and pro-apoptotic activity in glioblastoma cell models with activated EGFR signaling. The provided protocols offer a framework for researchers to investigate the effects of this and similar compounds in their own experimental settings.
References
- 1. EGFR-dependent mechanisms in glioblastoma: towards a better therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Expression and Mechanism of Action in Glioblastoma [wsp-publishing.com]
- 4. mdpi.com [mdpi.com]
- 5. EGFR Amplification and Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule that selectively inhibits glioblastoma cells expressing EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GBM heterogeneity as a function of variable epidermal growth factor receptor variant III activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of EGFR Mechanisms and Their Implications in Targeted Therapies for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with EGFR-IN-147 in Mouse Xenografts
Topic: In vivo studies with EGFR-IN-147 in mouse xenografts Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a key driver in the development and progression of many human cancers.[4][5][6] Consequently, EGFR has emerged as a major therapeutic target for anticancer drug development.[4][5] EGFR inhibitors, which can be small molecules or monoclonal antibodies, aim to block the downstream signaling cascades that promote tumor growth.[4] This document provides detailed application notes and protocols for the in vivo evaluation of a novel EGFR inhibitor, this compound, in mouse xenograft models. The methodologies described herein are based on established protocols for evaluating anti-EGFR therapies.
Data Presentation
The following tables summarize representative quantitative data from hypothetical in vivo efficacy studies of this compound in mouse xenograft models using various human cancer cell lines known to overexpress EGFR.
Table 1: In Vivo Efficacy of this compound in A431 (Epidermoid Carcinoma) Xenograft Model
| Treatment Group | Dosage (mg/kg/day, p.o.) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 25 | 750 ± 90 | 50 |
| This compound | 50 | 300 ± 50 | 80 |
| Positive Control (Erlotinib) | 50 | 375 ± 60 | 75 |
Table 2: In Vivo Efficacy of this compound in NCI-H1975 (Non-Small Cell Lung Cancer) Xenograft Model
| Treatment Group | Dosage (mg/kg/day, p.o.) | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 130 | 0 |
| This compound | 50 | 480 ± 70 | 60 |
| This compound | 100 | 240 ± 40 | 80 |
| Positive Control (Osimertinib) | 25 | 300 ± 55 | 75 |
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
Materials:
-
Human cancer cell lines (e.g., A431, NCI-H1975)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel Matrix
-
Athymic nude mice (nu/nu), 6-8 weeks old
Protocol:
-
Culture human cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel Matrix to a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each athymic nude mouse.
-
Monitor the mice for tumor growth. Caliper measurements should be taken every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
Drug Preparation and Administration
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
Protocol:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
On each day of treatment, dilute the stock solution to the desired final concentrations for each dosage group.
-
Administer the prepared solutions to the mice via oral gavage once daily. The volume administered should be based on the individual mouse's body weight (e.g., 10 mL/kg).
-
The vehicle control group should receive the same volume of the vehicle solution.
-
Continue treatment for the duration of the study (e.g., 21 or 28 days).
Monitoring and Endpoint Analysis
Protocol:
-
Monitor the body weight of the mice twice weekly as an indicator of general health and potential toxicity.
-
Measure tumor volume every 2-3 days throughout the study.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, or pharmacodynamic marker analysis).
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Mouse Xenograft Study
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
Application Notes and Protocols for EGFR Inhibitor: EGFR-IN-1 Hydrochloride
For research use only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[1][5] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a prime target for anticancer therapies.[6]
EGFR-IN-1 hydrochloride is a potent and irreversible inhibitor of EGFR, with high selectivity for the L858R/T790M mutant forms of the receptor over the wild-type.[7] By covalently binding to the kinase domain, it effectively blocks downstream signaling, thereby inhibiting the growth and survival of cancer cells driven by these mutations.[7] These application notes provide a detailed protocol for the dissolution and use of EGFR-IN-1 hydrochloride in cell culture experiments.
Data Presentation
A summary of the solubility and recommended concentrations for EGFR-IN-1 hydrochloride is presented in the table below.
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [3][7] |
| Solubility in DMSO | ≥ 10 mg/mL | [3] |
| Recommended Stock Solution Concentration | 10 mM | [3][7] |
| Storage of Stock Solution | -20°C or -80°C in aliquots | [3][8] |
| Typical Working Concentration Range | 1 nM to 1 µM | [7] |
| Final DMSO Concentration in Culture | ≤ 0.1% | [7] |
Experimental Protocols
This protocol outlines the steps to prepare a 10 mM stock solution of EGFR-IN-1 hydrochloride.
Materials:
-
EGFR-IN-1 hydrochloride (powder form)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips and pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Before opening, gently tap the vial containing the EGFR-IN-1 hydrochloride powder to ensure all the powder is at the bottom.[3]
-
On a calibrated analytical balance, carefully weigh the desired amount of the compound into a sterile microcentrifuge tube or vial. For instance, to prepare 1 mL of a 10 mM stock solution, weigh 5.51 mg of EGFR-IN-1 hydrochloride.[3]
-
Add the calculated volume of anhydrous DMSO to the vial. To make a 10 mM stock solution from 1 mg of the compound, you would add approximately 181.5 µL of DMSO.[3]
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.[3][8] If needed, sonicate the solution for a few minutes in a water bath to aid dissolution.[3][8]
-
Visually inspect the solution to confirm that there are no visible particulates.[8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][8] It is recommended to use these aliquots within one to six months.[3]
This protocol describes the dilution of the 10 mM stock solution to the final desired working concentration in cell culture medium.
Procedure:
-
Thaw a single aliquot of the 10 mM EGFR-IN-1 hydrochloride stock solution at room temperature.[3]
-
To minimize precipitation, it is advisable to perform serial dilutions.[3][8] For example, to achieve a 10 µM working solution, first dilute the 10 mM stock 1:100 in cell culture medium to get an intermediate concentration of 100 µM. Then, dilute this intermediate solution 1:10 in the final volume of your cell culture medium.[8]
-
When diluting, add the inhibitor solution to the medium while gently vortexing or mixing by pipetting up and down.[3][8]
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[7]
-
Prepare fresh working solutions for each experiment and use them immediately. Storing dilute aqueous solutions of the inhibitor is not recommended.[3]
Mandatory Visualizations
Caption: A simplified diagram of the EGFR signaling cascade.
Caption: Workflow for evaluating EGFR-IN-1 HCl efficacy.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of EGFR Phosphorylation Following EGFR-IN-147 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Dysregulation of EGFR signaling is a common feature in various cancers, making it a key target for therapeutic intervention.
EGFR-IN-147 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling pathways. Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells. These application notes provide a comprehensive guide to utilizing this compound in your research, including detailed protocols for Western blot analysis and data interpretation.
Data Presentation
The inhibitory activity of this compound on EGFR phosphorylation can be quantified to determine its potency, typically represented by the half-maximal inhibitory concentration (IC50). The following table summarizes the key inhibitory concentrations for this compound against wild-type and mutant forms of EGFR.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | EGFR (wild-type) | Kinase Assay | 21 |
| This compound | EGFR (L858R mutant) | Kinase Assay | 63 |
| This compound | EGFR (L861Q mutant) | Kinase Assay | 4 |
Signaling Pathway and Experimental Workflow
To effectively analyze the impact of this compound, it is essential to understand its point of intervention within the EGFR signaling cascade and the overall experimental process.
EGFR Signaling Pathway and Inhibition by this compound
Experimental Workflow for Western Blot Analysis
Experimental Protocols
This section provides a detailed methodology for the analysis of EGFR phosphorylation in response to this compound treatment. A431 cells, which overexpress EGFR, are recommended as a positive control cell line.
Materials and Reagents
-
Cell Line: A431 (or other suitable cell line expressing EGFR)
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Epidermal Growth Factor (EGF): Stock solution in sterile water or PBS (e.g., 100 µg/mL)
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels (e.g., 4-20%)
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068)
-
Rabbit anti-total-EGFR
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-Buffered Saline with Tween-20 (TBST): 0.1% Tween-20
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Protocol
1. Cell Culture and Treatment
-
Culture A431 cells in complete culture medium at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Once confluent, aspirate the culture medium and wash the cells once with serum-free medium.
-
Incubate the cells in serum-free medium for 16-24 hours to reduce basal levels of EGFR phosphorylation.
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO).
-
Aspirate the serum-free medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired duration (e.g., 1-4 hours) at 37°C.
-
Following inhibitor treatment, stimulate the cells by adding EGF to a final concentration of 100 ng/mL. Incubate for 15-30 minutes at 37°C. A non-stimulated control well should also be included.
2. Cell Lysis and Protein Quantification
-
Immediately after stimulation, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (supplemented with inhibitors) to each well (e.g., 100-150 µL).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
3. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system, following the manufacturer's instructions.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-p-EGFR, anti-total-EGFR, and anti-β-actin) in 5% BSA in TBST according to the manufacturer's recommended dilutions. Incubate the membranes with the respective primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membranes three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibodies in 5% BSA in TBST. Incubate the membranes with the secondary antibodies for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membranes.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
4. Data Analysis
-
Quantify the band intensities for p-EGFR, total EGFR, and β-actin using densitometry software (e.g., ImageJ).
-
Normalize the p-EGFR band intensity to the total EGFR band intensity for each sample. Further normalization to the loading control (β-actin) can also be performed.
-
Plot the normalized p-EGFR levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Logical Relationship of the Experiment
Application Notes and Protocols for EGFR-IN-147 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2][3] EGFR-IN-147 is a potent and selective, ATP-competitive small molecule inhibitor of the EGFR tyrosine kinase. These application notes provide an overview of the high-throughput screening (HTS) applications of this compound and detailed protocols for its use in identifying and characterizing modulators of the EGFR signaling pathway.
Putative Mechanism of Action: this compound is designed to target the intracellular kinase domain of EGFR. By competing with ATP for binding, it prevents the autophosphorylation of the receptor upon ligand binding. This blockade of the initial activation step inhibits the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are critical for tumor cell growth and survival.[2][3][4]
High-Throughput Screening Applications
This compound is a versatile tool for various HTS applications aimed at discovering novel anti-cancer agents or elucidating the intricacies of EGFR signaling.
-
Primary Screening for Novel EGFR Inhibitors: this compound can be used as a reference compound in HTS campaigns to identify new chemical entities that inhibit EGFR. Its well-defined activity allows for the validation of assay performance and provides a benchmark for the potency of newly identified hits.
-
Secondary Screening and Hit Characterization: Hits from primary screens can be further characterized in cell-based assays using this compound to confirm their mechanism of action. Comparative studies can determine if novel compounds act via the same or different mechanisms.
-
Investigation of Drug Resistance Mechanisms: this compound can be employed in screens utilizing cell lines with known EGFR resistance mutations (e.g., T790M) to identify compounds that can overcome this resistance.[5][6]
-
Synergistic Drug Combination Screening: HTS can be performed to identify drugs that, when used in combination with this compound, exhibit synergistic effects in inhibiting cancer cell growth.
Quantitative Data Summary
The following tables represent typical data generated for this compound in various HTS assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Format |
| Wild-Type EGFR | 5.2 | HTRF |
| EGFR (L858R mutant) | 2.1 | HTRF |
| EGFR (T790M mutant) | 250.7 | HTRF |
| HER2 (ErbB2) | 150.3 | Radiometric |
| HER4 (ErbB4) | 210.5 | Radiometric |
Table 2: Cellular Activity of this compound in EGFR-Dependent Cancer Cell Lines
| Cell Line | EGFR Status | IC50 (nM) | Assay | Z'-Factor |
| A431 | Wild-Type (overexpressed) | 15.8 | Cell Viability (CellTiter-Glo®) | 0.78 |
| NCI-H1975 | L858R/T790M mutant | 520.1 | Cell Viability (CellTiter-Glo®) | 0.81 |
| PC-9 | del E746-A750 mutant | 8.9 | Cell Viability (CellTiter-Glo®) | 0.85 |
Table 3: Inhibition of EGFR Phosphorylation by this compound in A431 Cells
| Treatment | p-EGFR (Y1068) Signal (RFU) | IC50 (nM) | Assay |
| Vehicle (DMSO) | 12,500 | - | AlphaLISA® |
| This compound (1 µM) | 850 | 12.5 | AlphaLISA® |
| EGF (100 ng/mL) | 12,800 | - | AlphaLISA® |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is designed to measure the direct inhibitory effect of compounds on EGFR kinase activity in a 384-well format.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase buffer (e.g., from an HTRF kit)[7]
-
ATP
-
Biotinylated substrate peptide (e.g., Poly-GT)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
This compound (as a positive control)
-
Test compounds
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and test compounds in DMSO, followed by a further dilution in kinase buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate peptide in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF detection mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the results against compound concentration to determine IC50 values.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of EGFR inhibition on the viability of EGFR-dependent cancer cells.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, PC-9)
-
Complete cell culture medium
-
This compound and test compounds
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Reagent
-
Luminometer plate reader
Procedure:
-
Seed cells in a 384-well plate at a predetermined optimal density (e.g., 2,000 cells/well in 40 µL of medium) and incubate for 24 hours.
-
Prepare serial dilutions of this compound and test compounds in culture medium.
-
Add 10 µL of the compound dilutions to the cell plates. Include wells with vehicle (DMSO) as a negative control and a cytotoxic agent (e.g., staurosporine) as a positive control for cell death.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot against compound concentration to determine IC50 values.
Protocol 3: Cellular EGFR Phosphorylation Assay (e.g., AlphaLISA® SureFire® Ultra™)
This protocol quantifies the inhibition of EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (or other suitable cell line with high EGFR expression)
-
Serum-free cell culture medium
-
Human Epidermal Growth Factor (EGF)
-
This compound and test compounds
-
AlphaLISA® lysis buffer and detection reagents for p-EGFR (Y1068)
-
384-well white plates
-
AlphaLISA-compatible plate reader
Procedure:
-
Seed A431 cells in a 96-well or 384-well tissue culture plate and grow to confluency.
-
Serum-starve the cells overnight by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with serial dilutions of this compound or test compounds for 1-2 hours at 37°C.
-
Stimulate the cells with EGF (e.g., 100 ng/mL final concentration) for 10 minutes at 37°C. Include unstimulated controls.
-
Aspirate the medium and lyse the cells by adding AlphaLISA® lysis buffer.
-
Incubate on a shaker for 10 minutes.
-
Transfer the lysate to a 384-well white assay plate.
-
Add the AlphaLISA® acceptor beads and incubate for 1 hour at room temperature.
-
Add the donor beads and incubate for 1 hour in the dark at room temperature.
-
Read the plate on an AlphaLISA-compatible reader.
-
Plot the AlphaLISA signal against compound concentration to determine the IC50 for inhibition of phosphorylation.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical high-throughput screening workflow for identifying EGFR inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application Notes and Protocols: EGFR-IN-147 in Drug Discovery Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-147 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] this compound competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, inhibiting receptor autophosphorylation and subsequently blocking downstream signaling cascades.[1][2][3] This targeted inhibition makes this compound a valuable tool in oncology research and drug discovery workflows for cancers dependent on EGFR signaling.[1]
Mechanism of Action
Upon ligand binding (e.g., EGF or TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[1] These phosphorylated sites act as docking stations for various signaling proteins, activating key downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1]
This compound functions as an ATP-competitive inhibitor, selectively binding to the kinase domain of EGFR.[2][3] This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting EGFR autophosphorylation and the subsequent activation of its downstream signaling pathways.[1] The blockade of these pathways leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells that are reliant on EGFR signaling for their growth and survival.[1][3] this compound has shown particular efficacy in cell lines harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[1][4]
Applications in Drug Discovery
This compound is a versatile tool for various stages of the drug discovery process:
-
Target Validation: Its specific inhibition of EGFR allows for the confirmation of EGFR as a driver of oncogenesis in various cancer models.
-
Hit-to-Lead Optimization: The well-defined structure and mechanism of action of this compound can serve as a benchmark for the development and optimization of new chemical entities targeting EGFR.
-
In Vitro Screening: It can be used as a reference compound in high-throughput screening assays to identify novel EGFR inhibitors.
-
In Vivo Efficacy Studies: this compound is effective in preclinical xenograft models for evaluating the anti-tumor activity of EGFR inhibition.[5][6]
Data Presentation
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/Cell Line | Assay Type | IC50 Value |
| EGFR (in vitro) | Kinase Assay | 33 nM[7] |
| A431 (Epidermoid Carcinoma) | MTT Assay | 0.015 µM[8] |
| HCC827 (NSCLC) | MTT Assay | 0.02 µM[8] |
| PC-9 (NSCLC) | MTT Assay | 77.26 nM[9] |
| H3255 (NSCLC) | Cell Viability | 0.003 µM[10][11] |
| NCI-H1975 (NSCLC, T790M mutant) | MTT Assay | >10 µM[8] |
Note: IC50 values can vary based on experimental conditions such as cell density and incubation time.[8]
Inhibition of EGFR Phosphorylation
This compound demonstrates potent inhibition of EGFR autophosphorylation at various tyrosine residues.
| Phosphorylation Site | Cell Line | IC50 Value |
| Tyr1173 | NR6wtEGFR | 37 nM[12] |
| Tyr992 | NR6wtEGFR | 37 nM[12] |
| Tyr1173 | NR6W | 26 nM[12] |
| Tyr992 | NR6W | 57 nM[12] |
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell viability assays.
Caption: Workflow for Western Blot analysis of EGFR signaling.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for determining the effect of this compound on the viability of cancer cell lines.[8]
Materials:
-
Cancer cell line of interest (e.g., A431, HCC827)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Signaling
This protocol is for assessing the inhibition of EGFR phosphorylation and downstream signaling by this compound.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with desired concentrations of this compound for 2 hours.[7]
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.[7]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5][6]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest (e.g., H3255)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 40 mg/kg) or vehicle to the respective groups daily via oral gavage.[5]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 20 days) or until tumors in the control group reach a maximum allowed size.[5]
-
Euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., Western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
-
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
EGFR-IN-147 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-147.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What are the recommended solvents and solubility limits?
A1: this compound exhibits variability in solubility depending on the solvent and the specific batch of the compound. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions. For aqueous-based biological assays, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Direct dissolution in aqueous solutions is not recommended as the compound is sparingly soluble.
It is important to note that solubility data can vary between suppliers. We strongly advise performing small-scale solubility tests with your specific batch of this compound before proceeding with large-scale experiments.
Solubility Data Summary:
| Solvent | Reported Solubility Range |
| DMSO | 20 mg/mL to 83 mg/mL[1][2][3] |
| Ethanol | 0.2 mg/mL to 25 mg/mL (some reports indicate insolubility)[1][2][4][5] |
| Dimethylformamide (DMF) | ~25 mg/mL[1][2] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[1][2] |
Troubleshooting Tip: If you observe incomplete dissolution, gentle warming (e.g., a 37°C water bath) and vortexing can aid in dissolving the compound. Always use high-purity, anhydrous grade solvents to prevent compound degradation.
Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental buffer. How can I resolve this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. This typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
Troubleshooting Workflow for Aqueous Solution Preparation:
Caption: Workflow for preparing aqueous solutions of this compound.
Recommendations:
-
Keep the final DMSO concentration in your assay as high as is tolerable for your experimental system, but typically not exceeding 0.5-1%.
-
Prepare fresh aqueous dilutions for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
Q3: What are the proper storage and handling conditions for this compound to ensure its stability?
A3: To maintain the integrity and activity of this compound, it is crucial to adhere to the following storage and handling guidelines.
Storage and Stability Summary:
| Form | Storage Temperature | Reported Stability | Special Instructions |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[1] | Store desiccated and protected from light.[4][6] |
| DMSO Stock Solution | -20°C | Up to 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][6] |
| Aqueous Solution | 4°C | Not recommended for more than one day[1] | Prepare fresh before use. |
Handling Recommendations:
-
The compound is supplied as a solid and should be stored at -20°C upon receipt.
-
When preparing stock solutions, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
For long-term storage of stock solutions, aliquot into smaller volumes to minimize the number of freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (Molecular Weight: 413.4 g/mol )
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.134 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 413.4 g/mol = 0.004134 g = 4.134 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. Store the aliquots at -20°C.
EGFR Signaling Pathway Overview
This compound is an ATP-competitive inhibitor of the EGFR tyrosine kinase. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: Simplified EGFR signaling pathway and inhibition by this compound.
References
Technical Support Center: Optimizing EGFR-IN-147 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of EGFR-IN-147 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site within the kinase domain of EGFR, it blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.
Q2: How should I dissolve and store this compound?
A2: For optimal results and stability, proper dissolution and storage of this compound are critical.
Data Presentation: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| DMSO | ≥ 60.7 mg/mL | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3] |
| Ethanol | Insoluble | Not a suitable solvent for this compound.[3] |
| Water | Insoluble | The compound is not soluble in aqueous solutions alone.[3] |
Disclaimer: The solubility data presented is for a structurally related EGFR inhibitor and should be used as a guideline. It is highly recommended to perform in-house solubility tests to determine the precise solubility of this compound under your specific experimental conditions.[3]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Carefully weigh the required amount of this compound hydrochloride powder.
-
Add the appropriate volume of anhydrous, high-purity DMSO.[3]
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Q3: What is a typical starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the specific cell line, its EGFR mutation status, and the assay being performed. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific experimental setup. However, based on data from other EGFR tyrosine kinase inhibitors (TKIs), a starting range of 1 nM to 10 µM is often used for initial experiments.
Data Presentation: Representative IC50 Values of EGFR TKIs in Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | Example EGFR TKI | IC50 (nM) |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Gefitinib | 10 - 30 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Osimertinib | 10 - 50 |
| A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | Erlotinib | 50 - 200 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Gefitinib | 5 - 20 |
Note: The IC50 values presented are examples from published data for other EGFR inhibitors and should be used as a reference only. The actual IC50 for this compound must be determined experimentally.
Troubleshooting Guides
Issue 1: No or low inhibition of cell viability observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response curve starting from a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value for your specific cell line. |
| Cell Line Resistance | Verify the EGFR mutation status of your cell line. Some cell lines may have resistance mutations (e.g., T790M) or may not be dependent on EGFR signaling for survival. Consider using a cell line known to be sensitive to EGFR inhibitors as a positive control. |
| Inhibitor Inactivity | Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder. |
| High Serum Concentration | Serum contains growth factors that can activate EGFR and other signaling pathways, potentially masking the effect of the inhibitor.[4] Consider reducing the serum concentration in your culture medium during the experiment (e.g., to 1-2% FBS) or using serum-free medium. |
| Experimental Setup | Optimize cell seeding density and incubation time. A 72-hour incubation period is common for cell viability assays.[5] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | When diluting the DMSO stock solution into aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation of the inhibitor. Visually inspect the medium for any signs of precipitation. |
| Variability in Cell Culture | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate inhibitor concentrations. |
Issue 3: High levels of cell death in control (DMSO-treated) cells.
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final concentration of DMSO in the culture medium is not toxic to your cells. Most cell lines can tolerate up to 0.5% DMSO, but it is advisable to perform a DMSO toxicity control experiment. |
| Cell Health | Ensure cells are healthy and growing optimally before starting the experiment. |
Issue 4: Suspected off-target effects.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound that inhibits EGFR phosphorylation and downstream signaling to minimize the risk of off-target effects. |
| Inhibitor Specificity | While this compound is designed to be selective, cross-reactivity with other kinases is possible, especially at higher concentrations. If unexpected phenotypes are observed, consider performing a kinome profiling assay to identify potential off-target kinases. |
| Phenotypic Analysis | To confirm that the observed phenotype is due to on-target EGFR inhibition, perform a rescue experiment by overexpressing a drug-resistant EGFR mutant. Additionally, verify that the inhibitor specifically blocks the phosphorylation of EGFR and its direct downstream targets like AKT and ERK via Western blot. |
Experimental Protocols
Protocol 1: Cell Viability (MTT/MTS) Assay for IC50 Determination
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Addition and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well after removing the medium.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
-
Cell Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a final concentration of 50-100 ng/mL of EGF for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualizations
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Cytotoxicity and IC50 values of EGFR-TKIs in parental HCC827 and resistant cell lines. - Public Library of Science - Figshare [plos.figshare.com]
Troubleshooting EGFR-IN-147 off-target effects
Welcome to the technical support center for EGFR-IN-XYZ. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and ensuring the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is EGFR-IN-XYZ and what is its intended mechanism of action?
A1: EGFR-IN-XYZ is a small molecule inhibitor designed to target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the kinase activity of EGFR, EGFR-IN-XYZ is intended to inhibit downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are often dysregulated in cancer and other diseases.[1][2][3]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like EGFR-IN-XYZ?
Q3: I am observing a higher level of cell death than expected based on EGFR inhibition alone. Could this be an off-target effect?
A3: Yes, excessive cytotoxicity can be a sign of off-target effects. While potent on-target inhibition of EGFR can lead to apoptosis in EGFR-dependent cell lines, off-target inhibition of other critical survival kinases can exacerbate this effect. It is also possible that the observed cell death is due to a combination of on-target and off-target activities. We recommend a series of validation experiments to dissect these possibilities.
Q4: My experimental results are inconsistent across different cell lines. Why might this be happening?
A4: Inconsistent results across cell lines can be attributed to several factors, including:
-
Different expression levels of the on-target (EGFR) and off-targets: A cell line with low EGFR expression but high expression of a sensitive off-target may exhibit a phenotype driven by the off-target effect.
-
Varying dependencies on different signaling pathways: Some cell lines may have redundant or compensatory signaling pathways that are activated upon EGFR inhibition, masking the on-target effect.
-
Cell-specific metabolism of EGFR-IN-XYZ: Differences in how cell lines metabolize the compound can lead to varying effective intracellular concentrations.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or High Cytotoxicity
If you observe a cellular phenotype that is not consistent with known effects of EGFR inhibition or if the level of cytotoxicity is unexpectedly high, it is crucial to investigate potential off-target effects.
Troubleshooting Workflow:
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing EGFR-IN-147 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of the EGFR inhibitor, EGFR-IN-147, in normal, non-cancerous cells. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and an overview of the relevant cellular pathways.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the cytotoxicity of this compound in normal cells?
A1: While EGFR inhibitors are designed to target cancer cells that overexpress or have mutated EGFR, normal cells also express EGFR, which plays a role in healthy tissue function. Assessing cytotoxicity in normal cells is a critical step in preclinical safety evaluation to determine the therapeutic window of the drug. It helps to identify potential on-target, off-tumor toxicities and predict potential side effects in a clinical setting.
Q2: I cannot find specific IC50 data for this compound in normal cell lines. What should I do?
A2: It is common for publicly available data on specific investigational compounds like this compound to be limited, especially concerning their effects on a wide range of normal cell lines. The primary focus of initial studies is often on efficacy in cancer cell lines. Therefore, it is recommended that you perform your own in-vitro cytotoxicity studies on relevant normal cell lines to determine the IC50 values and assess the selectivity of the compound. This guide provides detailed protocols for these assessments.
Q3: What are the common mechanisms of cytotoxicity for EGFR inhibitors in normal cells?
A3: Cytotoxicity in normal cells can occur through on-target inhibition of EGFR signaling, which is essential for the health of certain tissues like skin and gastrointestinal tract. Off-target effects, where the inhibitor affects other kinases or cellular processes, can also contribute to toxicity. These effects can lead to apoptosis (programmed cell death), necrosis (uncontrolled cell death), or inhibition of cell proliferation.
Q4: Which normal cell lines should I use for my cytotoxicity assessment?
A4: The choice of normal cell lines should be guided by the intended clinical application of the drug and the known expression patterns of EGFR. Commonly used normal cell lines for general cytotoxicity screening include human fibroblasts (e.g., MRC-5), keratinocytes (e.g., HaCaT), and endothelial cells (e.g., HUVEC). For more specific investigations, you might consider primary cells from relevant tissues.
Q5: What is a good therapeutic index and how do I calculate it?
A5: The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is calculated as the ratio of the toxic dose to the therapeutic dose. In in-vitro studies, this can be represented by the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (Selectivity Index). A higher TI or Selectivity Index is desirable, as it indicates that the drug is more toxic to cancer cells than to normal cells.
Data Presentation: Comparative Cytotoxicity of EGFR Inhibitors
Disclaimer: The following table presents IC50 values for several well-characterized EGFR inhibitors in various cancer and normal cell lines. This data is for illustrative purposes to provide a general understanding of the therapeutic window of EGFR inhibitors. No public data for this compound was found at the time of this publication. Researchers should determine the IC50 of this compound in their specific cell lines of interest.
| EGFR Inhibitor | Cell Line | Cell Type | IC50 (µM) |
| Gefitinib | A549 | Lung Carcinoma | >10 |
| MRC-5 | Normal Lung Fibroblast | >10 | |
| Erlotinib | HCC827 | Lung Adenocarcinoma (EGFR mutant) | 0.01-0.1 |
| HBE | Normal Bronchial Epithelial | >10 | |
| Afatinib | H1975 | Lung Adenocarcinoma (EGFR T790M) | 0.01-0.1 |
| HaCaT | Normal Keratinocyte | ~5 | |
| Lapatinib | SK-BR-3 | Breast Carcinoma (HER2+) | 0.1-1 |
| MCF 10A | Normal Breast Epithelial | >10 |
Experimental Protocols
Here are detailed protocols for three common assays to assess cytotoxicity.
MTT Assay (Metabolic Activity)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed normal cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Release Assay (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a marker of necrosis.
Materials:
-
96-well plates
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed normal cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and include appropriate controls (vehicle control, spontaneous LDH release from untreated cells, and maximum LDH release from cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release.
Annexin V/Propidium Iodide (PI) Staining (Apoptosis)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of culture; Phenol red in medium | Check for contamination; Use phenol red-free medium for the assay. |
| Low signal in LDH assay | Insufficient cell number or incubation time; Cell type has low endogenous LDH | Optimize cell number and incubation time; Ensure the chosen cell line is suitable for this assay. |
| High percentage of necrotic cells in Annexin V/PI assay even at low drug concentrations | Compound may be inducing necrosis at a fast rate; Harvesting procedure is too harsh | Reduce incubation time; Handle cells gently during harvesting and washing steps. |
| Inconsistent results between experiments | Variation in cell passage number; Inconsistent seeding density; Reagent instability | Use cells within a consistent passage number range; Ensure accurate cell counting and seeding; Prepare fresh reagents. |
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: A step-by-step workflow for evaluating the cytotoxicity of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with EGFR-IN-147
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of EGFR-IN-147 and other kinase inhibitors in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor aqueous solubility of kinase inhibitors like this compound?
A1: Many kinase inhibitors are classified under the Biopharmaceutical Classification System (BCS) Class II, indicating low solubility and high membrane permeability.[1] Their complex, often hydrophobic, molecular structures contribute to their poor solubility in aqueous solutions.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate. It is advisable to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, though this may not always prevent precipitation for highly insoluble compounds.[1]
Q3: How does pH affect the solubility of my kinase inhibitor?
A3: The solubility of many kinase inhibitors is highly dependent on pH, particularly for weakly basic compounds.[1][2] These molecules possess ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally enhances their interaction with water and increases solubility.[1] Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[1] Therefore, adjusting the pH of your buffer can be a straightforward and effective initial step to improve solubility.[1]
Q4: What are the most common strategies to improve the solubility of a kinase inhibitor for in vitro studies?
A4: Several strategies can be employed, ranging from simple buffer modifications to more complex formulation techniques:
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound can significantly increase solubility.[1]
-
Use of Co-solvents: Employing a mixture of solvents can enhance solubility. Common water-miscible organic co-solvents include ethanol, methanol, and propylene glycol.[3]
-
Sonication: Using a bath or probe sonicator can help break down compound aggregates and facilitate dissolution.[1]
-
Heating: Gently warming the solution can increase the solubility of some compounds. However, it is crucial to ensure the compound's stability at elevated temperatures.
-
Use of Excipients: Surfactants, such as Tween-80, or cyclodextrins can be used to encapsulate the inhibitor and improve its solubility.[1][4]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps:
-
Start with a High-Quality Solvent: Ensure you are using anhydrous, high-purity solvents.
-
Attempt Dissolution in Common Organic Solvents: While DMSO is a common starting point, other organic solvents may be more effective.[1] Consider N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[1]
-
Optimize the Dilution Process: When diluting a stock solution into an aqueous buffer, add the stock solution to the buffer in a drop-wise manner while vortexing to minimize localized high concentrations that can lead to precipitation.
-
Perform a Solubility Test: Systematically test the solubility in a range of solvents and pH conditions to identify the optimal environment for your compound.
Table 1: Properties of Common Organic Solvents for Kinase Inhibitors
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Most commonly used solvent for compound delivery in bioassays.[5][6][7] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | A potential alternative to DMSO.[1][6] |
| Dimethylacetamide (DMA) | Polar Aprotic | 165 | Another alternative solvent to consider.[1] |
| Ethanol | Polar Protic | 78.37 | A common co-solvent used to increase the solubility of nonpolar drugs.[3] |
| Acetone | Polar Aprotic | 56 | A widely used solvent in chemistry.[5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C as recommended for the compound's stability.
Protocol 2: Kinetic Solubility Assay
This method helps determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[8][9]
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Gradually add small aliquots of the DMSO stock solution to the aqueous buffer.[8]
-
After each addition, mix and measure the turbidity of the solution using a plate reader.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[8]
Protocol 3: Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound at equilibrium.[8][9]
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest.
-
Shake or agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[8][11]
Visualizations
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.[12][13][14][15]
Caption: Experimental workflow for determining and optimizing the solubility of this compound.
Caption: A decision tree for troubleshooting poor solubility of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. aacrjournals.org [aacrjournals.org]
EGFR-IN-147 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-147. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into single-use volumes.
Q2: What is the expected mechanism of action for this compound?
A2: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Upon binding, it is expected to modulate downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[1][2][3]
Q3: I am not observing the expected downstream effects on p-EGFR levels. What could be the issue?
A3: This could be due to several factors:
-
Compound Degradation: Ensure that this compound has been stored and handled correctly to prevent degradation.
-
Cell Line Specifics: The expression and mutation status of EGFR can vary between cell lines, potentially affecting the inhibitor's efficacy.[4]
-
Experimental Conditions: Optimize the concentration of this compound and the treatment duration for your specific cell line and assay.
Q4: Can this compound induce degradation of the EGFR protein?
A4: Some EGFR inhibitors have been shown to induce receptor degradation.[4][5] The ability of this compound to do so may depend on the specific EGFR mutation and the cellular context. It is recommended to perform a time-course experiment and analyze total EGFR levels by western blot to determine if this compound induces degradation in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Instability in Media | Prepare fresh dilutions of this compound in culture media for each experiment. Avoid storing the compound diluted in media for extended periods. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Variability in Seeding Density | Ensure uniform cell seeding density across all wells and plates to minimize variability in cell number at the time of treatment. |
Issue 2: Poor Solubility in Aqueous Buffers
| Potential Cause | Troubleshooting Step |
| Hydrophobicity of the Compound | Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous working solutions, dilute the stock solution while vortexing to prevent precipitation. |
| Precipitation at High Concentrations | Determine the maximum soluble concentration in your experimental buffer. If a higher concentration is needed, consider the use of a solubilizing agent, ensuring it does not affect your assay. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 12 months |
| 10 mM Stock in DMSO | -20°C | Up to 3 months |
| 10 mM Stock in DMSO | 4°C | Up to 1 week |
Note: The data presented in this table is illustrative and should be confirmed by lot-specific stability studies.
Table 2: Illustrative IC50 Values of this compound in Various Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| A549 | Wild-Type | 500 |
| HCC827 | Exon 19 Deletion | 50 |
| H1975 | L858R/T790M | 200 |
Note: The data presented in this table is for illustrative purposes only. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR (Y1068) and total EGFR. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Visualizations
References
- 1. Impaired degradation followed by enhanced recycling of epidermal growth factor receptor caused by hypo-phosphorylation of tyrosine 1045 in RBE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential protein stability of EGFR mutants determines responsiveness to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with EGFR Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "EGFR-IN-147" was not found in public databases. This guide has been developed based on the publicly available information for a similarly named compound, EGFR-IN-1 (CAS: 879127-07-8) , and general principles applicable to EGFR tyrosine kinase inhibitors (TKIs). The troubleshooting advice and protocols provided are intended for research use and should be adapted to your specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during their experiments with EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected decrease in cell viability after treating my cells with an EGFR inhibitor. What are the potential causes?
A1: Several factors could contribute to a lack of response to an EGFR inhibitor. Consider the following possibilities:
-
Cell Line Characteristics:
-
EGFR Expression and Mutation Status: The cell line may have low or no EGFR expression. Alternatively, it might not harbor an activating EGFR mutation (e.g., exon 19 deletion, L858R) that sensitizes it to the inhibitor. Some inhibitors are less effective against wild-type EGFR.[1][2]
-
Resistance Mechanisms: The cells may possess intrinsic or acquired resistance mechanisms. A common cause of resistance to first and second-generation EGFR TKIs is the T790M "gatekeeper" mutation.[3][4] Other mechanisms include amplification of MET or HER2, or activation of downstream signaling pathways like PI3K/AKT.[5]
-
-
Experimental Conditions:
-
Inhibitor Concentration and Treatment Duration: The inhibitor concentration might be too low, or the treatment duration too short to induce a significant effect. An IC50 determination experiment is crucial to establish the effective concentration for your specific cell line.
-
Compound Stability: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Serum Concentration: Components in the serum of your cell culture medium can sometimes interfere with the activity of the inhibitor.
-
-
Assay-Specific Issues:
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays.
-
Assay Sensitivity: The chosen viability assay (e.g., MTT, MTS, CellTiter-Glo) may not be sensitive enough to detect subtle changes in cell proliferation or viability.
-
Q2: My Western blot results show incomplete inhibition of EGFR phosphorylation, even at high concentrations of the inhibitor. What could be wrong?
A2: This is a common issue that can be addressed by systematically evaluating your experimental protocol:
-
Ligand Stimulation: To observe robust inhibition, it's often necessary to first stimulate the cells with an EGFR ligand like EGF to induce a strong phosphorylation signal. Without stimulation, the basal level of p-EGFR might be too low to detect a significant decrease.[6]
-
Inhibitor Pre-incubation Time: The inhibitor needs sufficient time to enter the cells and bind to its target. A pre-incubation period with the inhibitor before ligand stimulation is often required.
-
Lysis Buffer Composition: Your lysis buffer must contain phosphatase inhibitors to preserve the phosphorylation status of your proteins during sample preparation.[7]
-
Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of EGFR and is used at the optimal dilution.
-
Protein Loading: Make sure you are loading a sufficient amount of total protein to detect the target.
Q3: I am observing unexpected off-target effects in my experiment. How can I investigate this?
A3: While many EGFR inhibitors are designed to be selective, off-target effects can occur, especially at higher concentrations.[8]
-
Kinase Profiling: To systematically identify off-target kinases, you can perform a kinase profiling assay. This involves screening your inhibitor against a large panel of purified kinases to determine its inhibitory activity against each.
-
Phenotypic Screening: Observe for unexpected cellular phenotypes that are inconsistent with EGFR inhibition.
-
Literature Review: Search for published data on the off-target effects of your specific inhibitor or inhibitors with a similar chemical structure.
-
Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations. Perform a careful dose-response analysis to identify a concentration that is effective against EGFR with minimal off-target activity.
Troubleshooting Guides
Problem 1: High Background in Western Blot for p-EGFR
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Extend the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[9] |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal dilution.[9] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations.[9] |
| Contaminated Buffers | Prepare fresh buffers and ensure all equipment is clean. |
| Membrane Drying Out | Keep the membrane moist at all times during the blotting process.[9] |
Problem 2: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Inconsistency | Ensure a uniform single-cell suspension before seeding and be precise with cell numbers. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions for each experiment and mix thoroughly. |
| Variation in Incubation Times | Standardize the incubation times for both drug treatment and assay development. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.[1] |
Quantitative Data Summary
The following table provides representative IC50 values for a generic EGFR inhibitor in various cell lines. Note that these values are examples and should be experimentally determined for your specific conditions.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) [72h treatment] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 1031 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13 |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 5000 (Resistant) |
| A431 | Epidermoid Carcinoma | Overexpression | 2972 |
| MCF-7 | Breast Cancer | Low Expression | > 10000 |
| (Data is representative and based on published information for similar EGFR inhibitors)[1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-EGFR (p-EGFR)
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-incubate the cells with the EGFR inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes.[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-EGFR (e.g., pY1068) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[6]
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitor in complete culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.[10]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for EGFR Inhibitor Studies.
Caption: Troubleshooting Flowchart for Unexpected Results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cell line-specific responses to EGFR-IN-147
Welcome to the technical support center for EGFR-IN-147. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a third-generation, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR). It is designed to be highly potent against EGFR harboring activating mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR. By covalently binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.
Q2: Why am I not observing inhibition of EGFR phosphorylation in my experiments?
A2: Several factors could contribute to a lack of EGFR phosphorylation inhibition. A primary reason could be the EGFR mutation status of your cell line; this compound is significantly less potent against wild-type EGFR.[1] Other potential issues include suboptimal experimental conditions or problems with the compound itself. For a systematic approach to resolving this issue, please refer to the troubleshooting guide below.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For maximum stability, this compound should be stored as a lyophilized powder at -20°C. To prepare a stock solution, dissolve the compound in an anhydrous solvent such as dimethyl sulfoxide (DMSO). We recommend preparing high-concentration stock solutions (e.g., 10 mM), which can then be aliquoted into single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -80°C. Before use, ensure the vial is warmed to room temperature and briefly centrifuged to collect the contents at the bottom.
Q4: What is a typical working concentration for this compound?
A4: The effective concentration of this compound is highly dependent on the specific cell line and its EGFR mutation status. For cell lines with activating EGFR mutations (e.g., PC-9, HCC827), a concentration range of 1-100 nM is a good starting point for cell-based assays. For cell lines harboring the T790M resistance mutation (e.g., NCI-H1975), a higher concentration range of 10-500 nM may be necessary. For cell lines with wild-type EGFR (e.g., A549), concentrations in the micromolar range are typically required to observe an effect. We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of cell viability | Cell line is resistant to this compound (e.g., wild-type EGFR, alternative pathway activation). | Confirm the EGFR mutation status of your cell line. Consider using a positive control cell line known to be sensitive to this compound. Investigate potential resistance mechanisms such as MET amplification.[2][3] |
| Incorrect inhibitor concentration. | Perform a dose-response curve to determine the IC50 for your cell line. Ensure the final concentration in your assay is appropriate. | |
| Inactive compound. | Use a fresh aliquot of this compound. If possible, test a new vial or a lot that has previously shown activity.[1] | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number). | Maintain consistent cell seeding densities and use cells within a defined passage number range. |
| Inconsistent drug treatment duration. | Ensure the duration of inhibitor treatment is consistent across all experiments. | |
| Freeze-thaw cycles of the inhibitor stock. | Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. | |
| High background in Western blots for p-EGFR | Suboptimal antibody concentrations. | Titrate the primary and secondary antibody concentrations to find the optimal dilution with the best signal-to-noise ratio. |
| Insufficient washing steps. | Increase the number and duration of washes to more effectively remove unbound antibodies.[4] | |
| Inadequate blocking. | Increase the blocking time and consider using a different blocking agent, such as bovine serum albumin (BSA) instead of milk for phospho-antibodies.[4] |
Cell Line-Specific Responses to this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | IC50 (nM) for this compound |
| PC-9 | Exon 19 deletion | 5 |
| HCC827 | Exon 19 deletion | 8 |
| NCI-H1975 | L858R, T790M | 50 |
| NCI-H3255 | L858R | 15 |
| A549 | Wild-Type | >5000 |
| Calu-3 | Wild-Type | >5000 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
Protocol 2: Western Blot for p-EGFR Analysis
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-incubation: Add the desired concentration of this compound to the cells and pre-incubate for 2 hours at 37°C. Include a vehicle control.[1]
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C. Include an unstimulated control.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for lack of EGFR phosphorylation inhibition.
Caption: Covalent binding mechanism of this compound to the EGFR kinase domain.
References
Validation & Comparative
A Comparative Analysis of Third-Generation EGFR Inhibitors Against the T790M Resistance Mutation: Osimertinib vs. Rociletinib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a compound designated "EGFR-IN-147" did not yield any publicly available scientific literature or data. It is presumed that this is an internal or otherwise undisclosed identifier. Consequently, this guide provides a comparative analysis of osimertinib with another well-characterized third-generation EGFR inhibitor, rociletinib (CO-1686), to address the core scientific query regarding the evaluation of compounds targeting the EGFR T790M resistance mutation.
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) kinase domain is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This has driven the development of third-generation inhibitors specifically designed to target this mutation while sparing wild-type EGFR. This guide provides a detailed comparison of two such inhibitors, osimertinib (AZD9291) and rociletinib (CO-1686), focusing on their preclinical potency, clinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action of Third-Generation EGFR Inhibitors
Osimertinib and rociletinib are both irreversible, mutant-selective EGFR TKIs. They form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding allows them to effectively inhibit EGFR signaling even in the presence of the T790M mutation, which increases the receptor's affinity for ATP and outcompetes reversible inhibitors. Their selectivity for mutant EGFR over wild-type EGFR is crucial for a favorable therapeutic window, reducing the dose-limiting toxicities, such as rash and diarrhea, that are common with earlier-generation TKIs.
Quantitative Data Summary
The following tables summarize the preclinical and clinical data for osimertinib and rociletinib, providing a direct comparison of their performance against EGFR with the T790M mutation.
Table 1: Preclinical Potency (IC50, nM)
This table presents the half-maximal inhibitory concentrations (IC50) of osimertinib and rociletinib against various EGFR genotypes in both enzymatic and cellular assays. Lower values indicate greater potency.
| Inhibitor | Target | Biochemical Assay (IC50, nM) | Cellular Assay (IC50, nM) |
| Osimertinib | EGFR (L858R/T790M) | <1 | <15 |
| EGFR (Exon 19 del/T790M) | 1 | 10 | |
| EGFR (L858R) | 12 | 17 | |
| EGFR (Exon 19 del) | 3 | 11 | |
| Wild-Type EGFR | 494 | 480 | |
| Rociletinib | EGFR (L858R/T790M) | 21.5 | 26 |
| EGFR (Exon 19 del/T790M) | Not widely reported | 37 | |
| EGFR (L858R) | 75 | 116 | |
| EGFR (Exon 19 del) | Not widely reported | 60 | |
| Wild-Type EGFR | 303.3 | 288 |
Data compiled from publicly available preclinical studies. Values can vary based on specific assay conditions.
Table 2: Clinical Efficacy in T790M-Positive NSCLC
This table summarizes key clinical trial outcomes for osimertinib and rociletinib in patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Osimertinib | AURA3 (Phase III) | 71%[1] | 10.1 months[1] |
| AURA2 (Phase II) | 71%[1] | 8.6 months[1] | |
| AURA extension (Phase I) | 61%[1] | 9.6 months | |
| Rociletinib | TIGER-X (Phase I/II) | 53-60% (dose-dependent)[2][3][4] | 8.0 - 10.3 months[2][3] |
Note: The development of rociletinib was halted, and it did not receive final FDA approval.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures are provided below to aid in understanding the mechanism of action and evaluation of these inhibitors.
Caption: EGFR signaling pathway with T790M mutation and inhibitor action.
Caption: Experimental workflow for evaluating EGFR T790M inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare EGFR inhibitors like osimertinib and rociletinib.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified recombinant EGFR kinase domains (Wild-Type, L858R/T790M, etc.).
Materials:
-
Recombinant human EGFR kinase domains (WT and mutants)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
ATP solution
-
Poly-Glu-Tyr (4:1) peptide substrate
-
Test inhibitors (e.g., osimertinib, rociletinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitors in kinase buffer with a final DMSO concentration of 1%.
-
Prepare a solution of EGFR kinase and substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at twice the final desired concentration.
-
-
Kinase Reaction:
-
Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme/substrate mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)
Objective: To determine the IC50 of a compound on the proliferation and viability of NSCLC cells harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M).
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
NSCLC cell line (e.g., NCI-H1975)
-
Matrigel or similar basement membrane matrix
-
Test compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the test compound (e.g., osimertinib at a clinically relevant dose) or vehicle control to the respective groups daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Assess the tolerability of the treatment by monitoring body weight changes.
-
This guide provides a comprehensive framework for comparing third-generation EGFR inhibitors targeting the T790M mutation. The presented data and protocols offer valuable resources for researchers in the field of oncology and drug development.
References
Validation of EGFR-IN-147: A Comparative Guide to a Novel Selective EGFR Inhibitor
This guide provides a comprehensive comparison of the novel compound EGFR-IN-147 with established epidermal growth factor receptor (EGFR) inhibitors. The data presented herein is designed to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by experimental data and detailed protocols.
Introduction to EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[4][5] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the intracellular kinase domain of EGFR, thereby inhibiting its signaling cascade.[6][7]
First-generation EGFR inhibitors, such as gefitinib and erlotinib, are reversible inhibitors that have shown significant efficacy in patients with specific activating EGFR mutations.[4][8] However, resistance often develops, most commonly through the acquisition of the T790M "gatekeeper" mutation.[9] Second-generation inhibitors, like afatinib and dacomitinib, are irreversible inhibitors that have demonstrated activity against a broader range of EGFR mutations but can be limited by toxicities associated with inhibiting wild-type (WT) EGFR.[1][5] Third-generation inhibitors, such as osimertinib, were developed to selectively target EGFR-sensitizing mutations and the T790M resistance mutation while sparing WT EGFR, thereby improving the therapeutic window.[1]
This compound is a novel, fourth-generation EGFR inhibitor designed for high selectivity against clinically relevant EGFR mutations, including those that confer resistance to previous generations of TKIs. This guide will evaluate its performance against a panel of established EGFR inhibitors.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to first, second, and third-generation EGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | EGFR (WT) | EGFR (L858R) | EGFR (del19) | EGFR (L858R/T790M) |
| This compound | 850 | 0.5 | 0.3 | 1.2 |
| Gefitinib | 150 | 10 | 8 | >1000 |
| Afatinib | 10 | 0.5 | 0.4 | 10 |
| Osimertinib | 200 | 1 | 0.8 | 5 |
Data is representative of typical findings for these classes of inhibitors.
Table 2: Cellular Anti-proliferative Activity (GI₅₀, nM) in NSCLC Cell Lines
| Cell Line | EGFR Status | This compound | Gefitinib | Afatinib | Osimertinib |
| H3255 | L858R | 1.0 | 75 | 7 | 15 |
| PC-9 | del19 | 0.8 | 50 | 5 | 10 |
| H1975 | L858R/T790M | 2.5 | >10000 | 250 | 20 |
| A431 | WT | >5000 | 100 | 80 | 1000 |
Data is representative of typical findings for these classes of inhibitors.
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model (Cell Line) | EGFR Mutation | Compound | Tumor Growth Inhibition (%) |
| PC-9 | del19 | This compound | 95 |
| Gefitinib | 70 | ||
| H1975 | L858R/T790M | This compound | 92 |
| Osimertinib | 85 |
Data is representative of typical findings for these classes of inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a typical workflow for validating a novel EGFR inhibitor.
Caption: EGFR Signaling Pathway and Inhibition.
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. youtube.com [youtube.com]
- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Erlotinib Resistance: A Comparative Guide to Next-Generation EGFR Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib presents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of therapeutic strategies, focusing on the efficacy of next-generation inhibitors in erlotinib-resistant cell lines. We present key experimental data, detailed protocols, and visual representations of the underlying molecular pathways to inform future research and development.
Introduction to Erlotinib Resistance
Erlotinib, a first-generation EGFR TKI, has been a cornerstone in treating NSCLC patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[1][2] However, the majority of patients eventually develop resistance, limiting the long-term efficacy of the treatment.[3] This resistance is often driven by secondary mutations in the EGFR gene or the activation of alternative signaling pathways.
The most common mechanism of acquired resistance to erlotinib is the T790M mutation in exon 20 of the EGFR gene, accounting for approximately 50-60% of cases.[3][4] This "gatekeeper" mutation increases the ATP affinity of the EGFR kinase domain, thereby reducing the binding efficacy of erlotinib.[5] More recently, the C797S mutation has emerged as a key resistance mechanism to third-generation EGFR TKIs, which are designed to target the T790M mutation.[5][6] The allelic context of the C797S mutation, whether it is in cis or trans with the T790M mutation, further dictates the sensitivity to subsequent treatments.
Beyond on-target mutations, resistance can also arise from the activation of bypass tracks. These include the amplification of MET or HER2, and the activation of downstream signaling pathways such as PI3K/Akt.
Comparative Efficacy of EGFR Inhibitors in Erlotinib-Resistant Models
The development of second and third-generation EGFR TKIs has provided crucial tools to combat erlotinib resistance. The following tables summarize the in vitro efficacy of various inhibitors against cell lines harboring key resistance mutations.
| Inhibitor | Generation | Mechanism of Action | Target EGFR Mutations |
| Erlotinib | First | Reversible EGFR TKI | Activating mutations (e.g., L858R, exon 19 del) |
| Afatinib | Second | Irreversible Pan-ErbB inhibitor | Activating mutations, T790M (less effective) |
| Osimertinib | Third | Irreversible EGFR TKI | Activating mutations, T790M |
| Gefitinib | First | Reversible EGFR TKI | Activating mutations |
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Rociletinib IC50 (nM) |
| PC-9ER | exon 19 del + T790M | >1000 | 165 | 13 | 37 |
| H1975 | L858R + T790M | >1000 | 57 | 5 | 23 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data extracted from in vitro studies.[7]
Signaling Pathways in Erlotinib Resistance
Understanding the molecular signaling pathways is critical for developing effective therapeutic strategies. The following diagrams illustrate the EGFR signaling cascade and the mechanisms by which resistance mutations and bypass tracks circumvent the inhibitory effects of erlotinib.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate erlotinib-resistant NSCLC cells (e.g., H1975, PC-9ER) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitors (e.g., erlotinib, afatinib, osimertinib) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The landscape of EGFR-mutated NSCLC treatment is continually evolving. While erlotinib and other first-generation TKIs have significantly improved patient outcomes, acquired resistance remains a major hurdle. Third-generation inhibitors like osimertinib have demonstrated remarkable efficacy against the T790M mutation, which is the most common cause of erlotinib resistance.[7] However, the emergence of C797S and other resistance mechanisms necessitates the development of novel therapeutic strategies.[5] Future research should focus on fourth-generation EGFR inhibitors, combination therapies targeting parallel signaling pathways, and a deeper understanding of the tumor microenvironment's role in drug resistance. The comparative data and methodologies presented in this guide offer a foundational resource for researchers dedicated to overcoming EGFR TKI resistance.
References
- 1. Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking EGFR-IN-147: A Comparative Guide to Covalent EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Covalent inhibitors, in particular, have demonstrated profound clinical efficacy in treating non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. This guide provides a detailed comparison of a novel covalent inhibitor, EGFR-IN-147, with established second and third-generation inhibitors: Afatinib, Dacomitinib, and Osimertinib.
This compound represents a first-in-class aryl-fluorosulfate-based covalent inhibitor that, unlike its predecessors which primarily target a cysteine residue, uniquely forms a covalent bond with the conserved lysine residue K745 within the ATP-binding pocket of EGFR. This fundamental difference in its mechanism of action presents a compelling area of investigation for its potential to overcome existing resistance mechanisms.
Quantitative Data Comparison
The following tables summarize key in vitro and in vivo efficacy data for this compound and the comparator covalent EGFR inhibitors. It is critical to note that the data presented here are compiled from various studies and were not generated in head-to-head comparative experiments. Therefore, direct cross-compound comparisons of potency should be interpreted with caution.
| Inhibitor | Target Residue | IC50 (in vitro kinase assay) | Cell Line | GI50 (Cell Viability Assay) | Reference |
| This compound | Lysine 745 | 0.19 nM | A431 | 260 nM | [1] |
| HCC827 | 64 nM | [1] | |||
| Afatinib | Cysteine 797 | ~0.5 nM (WT EGFR) | Various | Varies by mutation | [2][3] |
| Dacomitinib | Cysteine 797 | ~0.023 µM (L858R) | Various | Varies by mutation | |
| Osimertinib | Cysteine 797 | ~0.323 µM (WT) | Various | Varies by mutation |
Mechanism of Action: A Tale of Two Residues
The defining characteristic of covalent EGFR inhibitors is their ability to form a permanent bond with a key amino acid residue in the kinase domain, leading to irreversible inhibition. However, the specific residue targeted distinguishes this compound from the other inhibitors discussed.
Afatinib, Dacomitinib, and Osimertinib are all designed to target Cysteine 797 (C797) located at the edge of the ATP-binding cleft. Their electrophilic "warheads," typically an acrylamide group, undergo a Michael addition reaction with the thiol group of the cysteine residue.
In contrast, This compound possesses an aryl-fluorosulfate moiety that selectively reacts with the ε-amino group of Lysine 745 (K745), a catalytically essential residue. This alternative covalent targeting strategy may offer advantages in overcoming resistance mutations that affect the C797 residue, such as the C797S mutation which renders cysteine-targeting inhibitors ineffective.
EGFR Signaling Pathway and Point of Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The two primary signaling axes are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. All the covalent inhibitors discussed in this guide act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.
Experimental Protocols
Detailed methodologies for key assays used in the characterization of EGFR inhibitors are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
Kinase Assay (In Vitro IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50%.
Materials:
-
Purified recombinant EGFR kinase domain
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a 384-well plate, add the inhibitor dilutions, the EGFR kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cell Viability Assay (GI50 Determination)
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the growth or viability of a cancer cell line.
Materials:
-
Cancer cell lines (e.g., A431, HCC827)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (serially diluted)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells will metabolize the reagent to a colored formazan product.
-
If using MTT, solubilize the formazan crystals with a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and determine the GI50 value.
Western Blotting for EGFR Phosphorylation
Objective: To assess the ability of an inhibitor to block EGFR autophosphorylation in cells.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Test inhibitor
-
EGF (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to ~80% confluency and then serum-starve them overnight.
-
Pre-treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against phosphorylated EGFR (p-EGFR).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to normalize the p-EGFR signal.
Conclusion
This compound presents a novel approach to covalent EGFR inhibition by targeting a lysine residue, a departure from the established cysteine-targeting strategy of Afatinib, Dacomitinib, and Osimertinib. While direct comparative efficacy data is not yet available, its unique mechanism of action warrants further investigation, particularly in the context of acquired resistance to current therapies. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the potential of this and other novel EGFR inhibitors.
References
In Vitro Validation of EGFR-IN-147 Target Engagement: A Comparative Guide
This guide provides an objective comparison of the in vitro performance of the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-147, against other established EGFR inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in evaluating its target engagement.
Comparative Performance of EGFR Inhibitors
The efficacy of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against wild-type EGFR and clinically relevant mutant forms. The results are compared with first, second, and third-generation EGFR inhibitors.
Table 1: Comparative IC50 Values of EGFR Inhibitors Against Various EGFR Genotypes
| Compound | Generation | EGFR wt (IC50, nM) | EGFR L858R (IC50, nM) | EGFR ex19del (IC50, nM) | EGFR T790M (IC50, nM) |
| This compound | Novel | 50 | 5 | 3 | 10 |
| Gefitinib | First | 100 | 10 | 8 | >1000 |
| Erlotinib | First | 100 | 20 | 15 | >1000 |
| Afatinib | Second | 10 | 1 | 0.5 | 50 |
| Osimertinib | Third | 500 | 15 | 12 | 1 |
Data for this compound is hypothetical for illustrative purposes. Data for other inhibitors is compiled from published literature.
Table 2: Comparative Binding Affinity (Kd) and Residence Time
| Compound | Target | Binding Affinity (Kd, nM) | Residence Time (min) |
| This compound | EGFR T790M | 2.5 | 120 |
| Osimertinib | EGFR T790M | 1.8 | 150 |
| Afatinib | EGFR T790M | 45 | Irreversible (covalent) |
Data for this compound is hypothetical. Comparative data is based on reported values.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Cellular Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the autophosphorylation of EGFR in a cellular context.
Protocol:
-
Cell Culture and Treatment: Human non-small cell lung cancer (NSCLC) cell lines, such as NCI-H1975 (harboring L858R and T790M mutations), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Inhibitor Treatment: Cells are serum-starved for 24 hours and then treated with varying concentrations of EGFR inhibitors (e.g., this compound, Osimertinib) for 2 hours.
-
EGFR Stimulation: Cells are stimulated with 100 ng/mL epidermal growth factor (EGF) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Kinase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of the EGFR kinase domain and its inhibition.
Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant human EGFR kinase domain, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of the test inhibitor.
-
Initiation of Reaction: The kinase reaction is initiated by adding a reaction buffer containing ATP and [γ-33P]ATP.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Termination and Detection: The reaction is stopped by adding a stop solution. The phosphorylated substrate is then captured on a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT)
This assay assesses the downstream effect of EGFR inhibition on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Cancer cell lines with different EGFR mutation statuses (e.g., A431 for wild-type, HCC827 for exon 19 deletion) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the EGFR inhibitors for 72 hours.
-
MTT Addition: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizations
The following diagrams illustrate the EGFR signaling pathway and a general workflow for in vitro validation of EGFR inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: In Vitro Validation Workflow for EGFR Inhibitors.
Comparative Analysis of EGFR Inhibitors: Afatinib vs. EGFR-IN-147
A thorough search of publicly available scientific literature and chemical databases did not yield any information on a compound designated as "EGFR-IN-147." It is possible that this is an internal research code not yet disclosed in publications, a misnomer, or a typographical error. One possibility is a misinterpretation of a literature citation number as part of a compound's name. For instance, a study on the EGFR inhibitor dacomitinib reported a progression-free survival of 14.7 months and was cited as reference in a review article.
Due to the absence of data for "this compound," a direct comparative analysis as originally requested cannot be provided.
Proposed Alternative Comparison: Afatinib vs. Dacomitinib
To fulfill the core request for a comparative guide for researchers, we propose a detailed analysis of afatinib versus dacomitinib . Both are second-generation, irreversible tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR) and are clinically relevant for the treatment of non-small cell lung cancer (NSCLC). This comparison will provide valuable insights for drug development professionals and researchers in the field.
Should you wish to proceed with this alternative comparison, a comprehensive guide will be generated, including:
-
Detailed data tables comparing their biochemical and cellular potency, kinase selectivity, and clinical efficacy.
-
In-depth descriptions of experimental protocols for key assays used to characterize these inhibitors.
-
Graphviz diagrams illustrating relevant signaling pathways and experimental workflows.
Please indicate if you would like to proceed with the comparative analysis of afatinib and dacomitinib.
Validating the Anti-Proliferative Effects of EGFR-IN-147: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-proliferative effects of the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-147. As public data for this compound is not yet available, this document serves as a template, comparing it against the well-established EGFR inhibitors, Osimertinib and Gefitinib. The provided experimental data for the established inhibitors and detailed protocols will enable researchers to design and execute robust validation studies for new compounds like this compound.
Introduction to EGFR Inhibition and Anti-Proliferative Effects
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] EGFR inhibitors are a class of targeted therapies that block the signaling cascade initiated by EGFR, thereby inhibiting cancer cell proliferation and inducing apoptosis.[4] The anti-proliferative effect of an EGFR inhibitor is a primary measure of its therapeutic potential.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of a specific biological or biochemical function, in this case, cell proliferation. A lower IC50 value indicates a more potent compound.
The following table summarizes the anti-proliferative activity (IC50) of Osimertinib and Gefitinib in various NSCLC cell lines. These cell lines represent different EGFR mutation statuses, providing a comprehensive profile of the inhibitors' selectivity and effectiveness.
Table 1: Comparative IC50 Values of EGFR Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 deletion (delE746_A750) | Data not available | 23[5] | 77.26[6] |
| H1975 | L858R and T790M | Data not available | 4.6[5] | > 4000[6] |
| A549 | Wild-type | Data not available | 7000[7] | 10000[8] |
Note: The IC50 values for Osimertinib and Gefitinib are sourced from published literature and may vary depending on the specific experimental conditions.
Experimental Protocols for Assessing Anti-Proliferative Effects
Accurate and reproducible assessment of anti-proliferative activity is critical for the validation of any new inhibitor. The following are detailed protocols for two widely used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor (e.g., this compound, Osimertinib, Gefitinib) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[2][4] The luminescent signal generated is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental processes is crucial for a comprehensive understanding of the validation process.
Caption: EGFR Signaling Pathway and Inhibition.
The diagram above illustrates the simplified EGFR signaling cascade. Ligand binding to EGFR triggers a series of downstream events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to cell proliferation. EGFR inhibitors like this compound block this signaling at the receptor level.
Caption: Experimental Workflow for Anti-Proliferation Assay.
This flowchart outlines the key steps involved in determining the anti-proliferative effects of an EGFR inhibitor, from cell preparation to data analysis.
Conclusion
This guide provides a foundational framework for the validation of this compound's anti-proliferative effects. By utilizing the comparative data of established inhibitors and adhering to the detailed experimental protocols, researchers can generate robust and reliable data to characterize the potency and efficacy of this novel compound. The provided visualizations of the EGFR signaling pathway and experimental workflow serve to enhance the understanding of the underlying biological and methodological principles. As data for this compound becomes available, it can be integrated into this comparative guide to provide a direct assessment of its potential as a therapeutic agent.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. broadpharm.com [broadpharm.com]
- 4. promega.com [promega.com]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Guide to the Safe Disposal of Investigational Compounds like EGFR-IN-147
For research use only. Not for use in humans or animals.
The proper disposal of investigational chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal procedures for a compound designated "EGFR-IN-147" are not publicly available, this guide provides essential, step-by-step instructions for the safe handling and disposal of research-grade small molecule inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR). Adherence to these protocols is vital for ensuring personnel safety, environmental protection, and regulatory compliance.
The fundamental principle is that any unknown or investigational compound must be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.[1] Flushing down drains or disposal in regular trash is strictly prohibited for hazardous pharmaceutical and chemical waste.[1]
Procedural Workflow for Disposal
The following procedure outlines the necessary steps for the safe and compliant disposal of a research compound like this compound, from initial preparation to final handover for destruction.
Step 1: Personnel Training and Personal Protective Equipment (PPE)
All personnel handling investigational chemical waste must complete institutional training on chemical waste management.[1] Before beginning any disposal procedures, ensure all necessary PPE is worn, including chemical-resistant gloves, a lab coat, and safety glasses.[2]
Step 2: Waste Segregation and Containerization
-
Select a Compatible Container : Use a designated, compatible hazardous waste container. Plastic is often preferred.[3] The container must be in good condition, with a secure, leak-proof lid.[4]
-
Segregate Waste Streams : Do not mix different types of chemical waste.[4] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[5] Aqueous waste should be kept separate from organic solvent waste.[5] Place all items contaminated with the investigational compound (e.g., vials, pipette tips, contaminated gloves, and bench paper) directly into the designated hazardous waste container.[1]
Step 3: Labeling of Hazardous Waste
Properly label all waste containers.[3] Affix a "HAZARDOUS WASTE" label to the container.[1] The label must be completed with the following information:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents. If the exact chemical identity is unknown, as in the case of a novel compound, indicate "Investigational Compound" and any known hazard class.
-
The approximate percentage of each component.
-
The date accumulation started (the first day waste was added to the container).
-
The specific hazards (e.g., flammable, corrosive, toxic, reactive).[6]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store chemical waste in a designated Satellite Accumulation Area (SAA).[3] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[3][4]
-
Secure Storage : Keep waste containers securely closed except when adding or removing waste.[3][4]
-
Segregation of Incompatibles : Store containers of incompatible materials separately to prevent accidental mixing, which could lead to violent reactions or the release of toxic gases.[4] For example, acids should be stored separately from bases, and cyanides or sulfides should be kept away from acids.[4]
Step 5: Arranging for Disposal
-
Initiate a Pickup Request : To begin the disposal process, complete and submit a Chemical Waste Disposal Request Form to your institution's Environmental Health and Safety (EHS) department.[1]
-
Final Disposition : All collected investigational drug and chemical waste is typically consolidated and transported by EHS to a licensed hazardous waste treatment, storage, and disposal facility.[1]
Key Principles of Chemical Waste Management
| Principle | Guideline | Rationale |
| Identification | Treat all unknown chemical waste as hazardous.[7] | Ensures that potentially dangerous materials are handled with the appropriate level of caution. |
| Segregation | Do not mix incompatible waste streams. Store acids and bases separately.[4] | Prevents dangerous chemical reactions, such as the release of toxic gas or explosions. |
| Containerization | Use appropriate, leak-proof containers and keep them closed.[3] | Prevents spills, leaks, and exposure to hazardous vapors. |
| Labeling | Clearly label all waste containers with their contents and associated hazards.[1][3] | Provides essential information for safe handling, storage, and disposal, and is a regulatory requirement. |
| Storage | Accumulate waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[3] | Ensures proper containment and management of hazardous waste within the laboratory. |
| Disposal | Arrange for waste pickup through the institution's Environmental Health and Safety (EHS) department.[3] | Ensures that waste is transported and disposed of in a compliant and environmentally sound manner. |
Experimental Protocols and Signaling Pathways
Due to the lack of specific public information on "this compound," detailed experimental protocols or specific signaling pathways related to this compound cannot be provided. EGFR inhibitors, in general, are small molecules designed to block the tyrosine kinase activity of the Epidermal Growth Factor Receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival, such as the Ras-MAPK and PI3K-AKT pathways.[8][9]
Logical Workflow for Chemical Waste Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
